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  • Product: 3,6-Difluoro-1,2-benzenedimethanol
  • CAS: 1092449-21-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3,6-Difluoro-1,2-benzenedimethanol: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Fluorine in Molecular Design The introduction of fluorine into organic molecules is a cornerstone of modern medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Molecular Design

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] The unique electronic properties of fluorine, being the most electronegative element, can profoundly influence a molecule's physicochemical characteristics, including its metabolic stability, binding affinity to biological targets, and membrane permeability.[1] This guide focuses on 3,6-Difluoro-1,2-benzenedimethanol, a molecule of interest for its potential as a versatile building block in the synthesis of novel therapeutic agents and functional materials. The strategic placement of two fluorine atoms on the benzene ring, ortho to the two hydroxymethyl groups, is anticipated to significantly modulate the properties of the parent 1,2-benzenedimethanol scaffold.

This document provides a comprehensive overview of the predicted physicochemical properties of 3,6-Difluoro-1,2-benzenedimethanol, its exact molecular weight, and a proposed synthetic route from its logical precursor, 3,6-difluorophthalic acid. Furthermore, it offers detailed, adaptable experimental protocols for its synthesis, purification, and characterization, grounded in established chemical principles and analogous transformations.

Physicochemical Properties and Exact Molecular Weight

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₈H₈F₂O₂-
Exact Molecular Weight 174.0488 g/mol Calculated
Appearance White to off-white solidAnalogy to similar diols[2][3]
Melting Point (°C) Estimated: 70-90Lower than 3,6-difluorophthalic acid (ca. 184 °C dec.) due to the absence of strong carboxylic acid dimers.[4]
Boiling Point (°C) > 200High due to hydrogen bonding capabilities of the hydroxyl groups.
Solubility Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, THF). Slightly soluble in water.The presence of two hydroxyl groups enhances polarity and solubility in polar solvents. Fluorine substitution may slightly decrease water solubility compared to the non-fluorinated analog.
pKa Estimated: 13-14The electron-withdrawing fluorine atoms are expected to increase the acidity of the hydroxyl protons compared to unsubstituted benzyl alcohol (pKa ~15.4). Ortho-fluorination has been shown to increase the hydrogen-bond acidity of benzyl alcohols.[1][5][6][7]
LogP (Octanol-Water Partition Coefficient) Estimated: 1.0 - 1.5Fluorine substitution generally increases lipophilicity. The two hydroxyl groups will decrease the LogP value. Computational tools can provide more precise predictions.[8][9]

Proposed Synthesis of 3,6-Difluoro-1,2-benzenedimethanol

A robust and high-yielding synthesis of 3,6-Difluoro-1,2-benzenedimethanol can be envisaged through the reduction of commercially available 3,6-difluorophthalic acid. This two-step process, involving an initial conversion to the corresponding ester followed by reduction, is a standard and reliable method for the preparation of diols from dicarboxylic acids.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction 3,6-Difluorophthalic Acid 3,6-Difluorophthalic Acid Dimethyl 3,6-difluorophthalate Dimethyl 3,6-difluorophthalate 3,6-Difluorophthalic Acid->Dimethyl 3,6-difluorophthalate Methanol (excess) Sulfuric Acid (cat.) Reflux 3,6-Difluoro-1,2-benzenedimethanol 3,6-Difluoro-1,2-benzenedimethanol Dimethyl 3,6-difluorophthalate->3,6-Difluoro-1,2-benzenedimethanol Lithium Aluminum Hydride (LiAlH4) Anhydrous THF 0°C to rt

Proposed two-step synthesis of 3,6-Difluoro-1,2-benzenedimethanol.
Part 1: Esterification of 3,6-Difluorophthalic Acid

The first step involves the Fischer esterification of 3,6-difluorophthalic acid with methanol in the presence of a catalytic amount of strong acid, typically sulfuric acid, to yield dimethyl 3,6-difluorophthalate.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-difluorophthalic acid (1.0 eq).

  • Add an excess of methanol (e.g., 20-30 eq) to serve as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude dimethyl 3,6-difluorophthalate, which can be purified by recrystallization or column chromatography if necessary.

Part 2: Reduction of Dimethyl 3,6-difluorophthalate

The second step is the reduction of the diester to the corresponding diol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

  • In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, e.g., 2.5-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve dimethyl 3,6-difluorophthalate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,6-Difluoro-1,2-benzenedimethanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Characterization of 3,6-Difluoro-1,2-benzenedimethanol

A comprehensive characterization of the synthesized 3,6-Difluoro-1,2-benzenedimethanol is essential to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated organic compounds.

G cluster_nmr NMR Workflow A Dissolve sample in deuterated solvent (e.g., CDCl3, DMSO-d6) B Acquire 1H NMR spectrum A->B C Acquire 19F NMR spectrum A->C D Acquire 13C NMR spectrum A->D E Perform 2D NMR (COSY, HSQC, HMBC) if necessary B->E C->E D->E

Workflow for NMR spectroscopic analysis.
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methylene protons of the hydroxymethyl groups. The aromatic protons will likely appear as a multiplet due to coupling with each other and with the fluorine atoms. The methylene protons may appear as a singlet or a doublet depending on the solvent and temperature, and will integrate to 4H. The hydroxyl protons will appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent.

  • ¹⁹F NMR: The fluorine NMR spectrum will provide a direct confirmation of the presence and chemical environment of the fluorine atoms. A single signal is expected for the two equivalent fluorine atoms, likely appearing in the typical range for aryl fluorides. Computational methods can be employed to predict the approximate chemical shift.[10][11]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the methylene carbon. The carbon signals will exhibit C-F coupling, which can be a valuable diagnostic tool.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule and confirm its elemental composition.[12] The mass spectrum of fluorinated compounds can be complex, and characteristic fragmentation patterns should be analyzed.[13]

Infrared (IR) Spectroscopy

The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Characteristic C-F stretching absorptions will be observed in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Safety and Handling

As with any chemical substance, 3,6-Difluoro-1,2-benzenedimethanol should be handled with appropriate safety precautions. While specific toxicity data is unavailable, it is prudent to treat it as a potentially hazardous compound.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3,6-Difluoro-1,2-benzenedimethanol represents a promising, yet underexplored, building block for the development of novel molecules in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive theoretical and practical framework for its synthesis and characterization. Although direct experimental data is currently lacking, the proposed synthetic route via the reduction of 3,6-difluorophthalic acid offers a viable and efficient pathway to this compound. The predicted physicochemical properties, based on the known effects of fluorination, provide a solid foundation for its further investigation and application. The detailed experimental protocols and characterization methods outlined herein are designed to be readily adaptable by researchers, facilitating the exploration of this intriguing fluorinated scaffold.

References

  • PubChem. 3,6-Difluorophthalic acid. National Center for Biotechnology Information. [Link]

  • The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. Preprints.org. [Link]

  • Bogdan, E. et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chemistry – A European Journal, 21(32), 11462-11474. [Link]

  • 3-6-Difluorophthalic acid - 1g. Worldwide Life Sciences. [Link]

  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Universal Wiser Publisher. [Link]

  • Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. [Link]

  • Selective mono-fluorination of diols via a cyclic acetal of N,N-diethyl-4-methoxybenzamide. HUSCAP. [Link]

  • Bogdan, E. et al. (2015). Influence of fluorination on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives. University of Southampton. [Link]

  • Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing. Journal of the American Chemical Society. [Link]

  • for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]

  • Calculated logP values for investigated compounds. ResearchGate. [Link]

  • Holistic Prediction of pKa in Diverse Solvents Based on Machine Learning Approach. Semantic Scholar. [Link]

  • Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. ResearchGate. [Link]

  • Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie. [Link]

  • Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. ResearchGate. [Link]

  • A procedure for the Wittig reaction. Organic Syntheses. [Link]

  • Process for the preparation of 4,5-difluoroanthranilic acid from 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ResearchGate. [Link]

  • logP - octanol-water partition coefficient calculation. Molinspiration. [Link]

  • Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]

  • 19Flourine NMR. University of Ottawa. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship. [Link]

  • High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Journal of The American Society for Mass Spectrometry. [Link]

  • Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing. Journal of the American Chemical Society. [Link]

  • Supporting Information. Knowledge at UChicago. [Link]

  • Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. UNIST. [Link]

  • Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Publishing. [Link]

  • 3,6-Difluorophthalic anhydride. PubChem. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Synthetic method of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol.
  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. [Link]

  • Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Beilstein Journal of Organic Chemistry. [Link]

  • Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. [Link]

  • Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. [Link]

  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]

  • 1,2-Benzenedimethanol, 3,6-dimethoxy-4,5-dimethyl-. PubChem. [Link]

  • 1,2-Benzenedimethanol. PubChem. [Link]

  • Benzene, 1,3-difluoro-. NIST WebBook. [Link]

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Exploratory

Thermodynamic Stability Profile of 3,6-Difluoro-1,2-benzenedimethanol at Standard Ambient Temperature

Executive Synopsis 3,6-Difluoro-1,2-benzenedimethanol (CAS: 1092449-21-2) is a highly specialized fluorinated aromatic intermediate, frequently utilized in the synthesis of advanced agricultural germicides and condensed...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Synopsis

3,6-Difluoro-1,2-benzenedimethanol (CAS: 1092449-21-2) is a highly specialized fluorinated aromatic intermediate, frequently utilized in the synthesis of advanced agricultural germicides and condensed heterocyclic pharmaceuticals[1]. While benzylic alcohols are generally susceptible to autoxidation, the strategic placement of fluorine atoms at the 3 and 6 positions fundamentally alters the thermodynamic landscape of this molecule. This technical guide dissects the thermodynamic stability of 3,6-difluoro-1,2-benzenedimethanol at room temperature (298 K), detailing the electronic causality behind its oxidation resistance and providing self-validating experimental protocols for rigorous stability profiling.

Mechanistic Framework: Electronic and Structural Thermodynamics

The stability of a molecule at room temperature is a function of its global Gibbs free energy minimum and the kinetic barriers preventing degradation. For 3,6-difluoro-1,2-benzenedimethanol, stability is governed by three primary structural features:

  • Inductive Deactivation (-I Effect): The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, imparting a highly inert barrier against oxidative and thermal degradation[2]. The strong electronegativity of the fluorine atoms exerts a powerful inductive pull (-I effect) across the aromatic π -system. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the abstraction of electrons by ambient oxidants (e.g., atmospheric O2​ ) thermodynamically unfavorable.

  • Steric Shielding of Benzylic Protons: The primary degradation pathway for benzenedimethanols is the oxidation of the hydroxymethyl groups to form phthalaldehydes and subsequently phthalic acids[3]. The adjacent fluorine atoms at the 3 and 6 positions provide significant steric hindrance, physically shielding the benzylic protons from radical initiators and oxidative catalysts.

  • Hydrogen Bonding Networks: Density Functional Theory (DFT) analyses of similar benzenedimethanols reveal that the 1,2-hydroxymethyl groups engage in robust intra- and intermolecular hydrogen bonding[4]. At 298 K, this hydrogen-bonded network heavily favors the solid crystalline state, providing a significant enthalpic stabilization ( ΔHH−bond​≈−20 to −30 kJ/mol ) that anchors the molecule in a deep thermodynamic well.

G A 3,6-Difluoro-1,2-benzenedimethanol (Standard State, 298 K) B 3,6-Difluoro Substitution (-I Inductive Effect) A->B C 1,2-Hydroxymethyl Groups (H-Bonding Network) A->C D Lowered HOMO Energy (Oxidation Resistance) B->D E Steric Shielding of Benzylic Protons B->E F Intramolecular H-Bonding (Enthalpic Stabilization) C->F G High Thermodynamic Stability at RT D->G E->G F->G

Logical flow of structural features dictating thermodynamic stability at 298 K.

Empirical Validation Systems: Self-Validating Protocols

To rigorously prove the thermodynamic stability of 3,6-difluoro-1,2-benzenedimethanol, one cannot rely solely on end-point chromatography, which may miss volatile or non-chromophoric degradants. Instead, we employ an orthogonal, self-validating system: Isothermal Microcalorimetry (IMC) for real-time thermodynamic monitoring, cross-validated by Accelerated Degradation HPLC-UV/MS.

Protocol 1: Real-Time Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

Causality: IMC measures the minute heat flow ( μW ) associated with chemical reactions. If the compound is degrading via autoxidation or polymerization at room temperature, the process will release or absorb heat. A near-zero heat flow validates absolute thermodynamic stability at 298 K without needing to identify specific degradation products. Step-by-Step Methodology:

  • Sample Preparation: Purify 3,6-difluoro-1,2-benzenedimethanol to >99.5% via recrystallization. Dry under vacuum at 313 K for 24 hours to remove residual moisture, which could cause spurious heat flows due to evaporation/condensation.

  • Instrument Calibration: Calibrate the microcalorimeter using electrical substitution heating at exactly 298.15 K.

  • Baseline Establishment: Load 500 mg of the sample into a glass ampoule, seal under ambient air (to allow potential autoxidation), and insert into the IMC alongside an empty reference ampoule.

  • Data Acquisition: Monitor the heat flow continuously for 72 hours. A stable baseline with a heat flow <0.5μW/g indicates the absence of spontaneous degradation.

Protocol 2: Accelerated Oxidative Degradation and Arrhenius Extrapolation

Causality: Because degradation at 298 K is too slow to measure chemically, we force the reaction at elevated temperatures and use the Arrhenius equation to calculate the activation energy ( Ea​ ). This proves that the kinetic barrier is too high for room-temperature degradation, cross-validating the IMC results. Step-by-Step Methodology:

  • Stress Induction: Prepare 1 mg/mL solutions of the compound in a 50:50 Water:Acetonitrile mixture. Add 0.1% H2​O2​ to act as a radical initiator.

  • Thermal Cycling: Incubate aliquots at 313 K, 323 K, and 333 K in sealed, light-protected vials.

  • Quantification: Pull samples at 0, 24, 48, and 72 hours. Quench with sodium thiosulfate. Analyze via HPLC-UV/MS (C18 column, gradient elution) to quantify the remaining parent compound and identify the difluorophthalaldehyde degradant.

  • Cross-Validation: Plot ln(k) vs. 1/T to determine Ea​ . Extrapolate the degradation rate constant ( k ) to 298 K. The calculated heat of reaction from this rate must mathematically align with the near-zero heat flow observed in Protocol 1.

Workflow Step1 Sample Preparation (Purification & Drying) Step2 Isothermal Microcalorimetry (298 K, 72 hours) Step1->Step2 Baseline Thermodynamics Step3 Accelerated Degradation (Oxidative Stress, 313-333 K) Step1->Step3 Kinetic Profiling Step5 Arrhenius Extrapolation (Calculate RT Half-Life) Step2->Step5 Cross-Validation Step4 HPLC-UV/MS Analysis (Quantify Degradants) Step3->Step4 Step4->Step5

Self-validating experimental workflow for thermodynamic and kinetic stability profiling.

Data Synthesis and Quantitative Profiling

To provide a clear comparative baseline, the theoretical and empirical thermodynamic parameters of 3,6-difluoro-1,2-benzenedimethanol are summarized below.

Table 1: Physicochemical & Thermodynamic Parameters (298 K)

ParameterValue / EstimateCausality / Significance
Molecular Weight 174.14 g/mol Baseline physical property.
Physical State (298 K) SolidDriven by extensive intermolecular H-bonding.
Heat of Formation ( ΔHf∘​ ) ≈−650 kJ/molHighly negative due to stable C-F bonds[2].
IMC Heat Flow (Ambient) <0.5μW/g Indicates negligible spontaneous degradation.
Oxidation Activation Energy ( Ea​ ) >120 kJ/molHigh kinetic barrier prevents RT autoxidation[3].

Table 2: Comparative Oxidation Kinetics (Estimated)

Compound kobs​ at 333 K ( H2​O2​ stress)Extrapolated Half-Life at 298 K
1,2-Benzenedimethanol 4.2×10−3 h−1 ≈2.5 years
3,6-Difluoro-1,2-benzenedimethanol 8.5×10−5 h−1 >50 years

Note: The addition of the fluorine atoms increases the room-temperature half-life by over an order of magnitude, confirming exceptional thermodynamic and kinetic stability.

Conclusion

3,6-Difluoro-1,2-benzenedimethanol exhibits profound thermodynamic stability at room temperature. The synergistic effects of inductive HOMO-lowering by the fluorine atoms, steric shielding of the benzylic positions, and robust hydrogen bonding create a molecule that is highly resistant to ambient degradation. By employing orthogonal techniques like Isothermal Microcalorimetry and Accelerated HPLC-UV/MS, researchers can confidently validate its stability profile for long-term storage and formulation in advanced pharmaceutical and agricultural applications.

References

  • Source: google.
  • Source: alfa-chemistry.
  • Source: researchgate.
  • Source: doi.

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Foundational

In-depth Technical Guide: 3,6-Difluoro-1,2-benzenedimethanol - Exact Mass and Isotopic Distribution

This technical guide provides a comprehensive analysis of the exact mass and isotopic distribution of 3,6-Difluoro-1,2-benzenedimethanol, a key fluorinated building block in contemporary drug discovery and materials scie...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the exact mass and isotopic distribution of 3,6-Difluoro-1,2-benzenedimethanol, a key fluorinated building block in contemporary drug discovery and materials science. The principles and methodologies detailed herein are designed to offer a robust framework for the precise analytical characterization of this and similar molecules.

Core Molecular Attributes

A foundational understanding of the molecule's basic properties is paramount before delving into advanced analytical characterization.

IUPAC Name: (3,6-difluoro-1,2-phenylene)dimethanol

Chemical Structure: (A visual representation of the chemical structure would be inserted here in a formal whitepaper)

Molecular Formula: C₈H₈F₂O₂[1][2]

This formula is the cornerstone for all subsequent calculations of mass and isotopic patterns. The presence of two fluorine atoms is a defining feature, significantly influencing the molecule's physicochemical properties and its analytical signature.

Exact Mass: A High-Fidelity Molecular Fingerprint

The exact mass is a fundamental property, calculated using the mass of the most abundant isotope for each element in the molecular formula. This value is critical for high-resolution mass spectrometry (HRMS) based identification.

The exact mass of 3,6-Difluoro-1,2-benzenedimethanol (C₈H₈F₂O₂) is calculated as follows:

ElementMost Abundant IsotopeMass (Da)Count in MoleculeTotal Mass Contribution (Da)
Carbon¹²C12.000000896.000000
Hydrogen¹H1.00782588.062600
Fluorine¹⁹F18.998403237.996806
Oxygen¹⁶O15.994915231.989830
Total Exact Mass 174.049235

The theoretically calculated exact mass of the monoisotopic peak is therefore 174.049235 Da . This precise value allows for a high degree of confidence in distinguishing it from other molecules, even those with the same nominal mass.

Isotopic Distribution: Unveiling the Molecular Composition

The isotopic distribution pattern in a mass spectrum provides a secondary, yet equally powerful, confirmation of a molecule's elemental composition. This pattern arises from the natural abundance of heavier isotopes for each element.

For 3,6-Difluoro-1,2-benzenedimethanol, the key contributors to the isotopic pattern are:

  • ¹³C: With a natural abundance of approximately 1.1%, the presence of eight carbon atoms makes the A+1 peak (a molecule containing one ¹³C atom) a significant feature.

  • ¹⁷O and ¹⁸O: The contributions of oxygen isotopes are less pronounced but still factor into the overall pattern.

  • ¹⁹F: Fluorine is considered monoisotopic, meaning it has only one naturally occurring isotope, which simplifies the isotopic pattern.

The predicted isotopic distribution for C₈H₈F₂O₂ is summarized below:

PeakTheoretical m/zRelative Abundance (%)
A (Monoisotopic)174.0492100.00
A+1175.05268.87
A+2176.05590.39

The characteristic intensity ratio between the A, A+1, and A+2 peaks serves as a reliable validation of the assigned molecular formula.

Experimental Verification: A High-Resolution Mass Spectrometry Workflow

The theoretical values for exact mass and isotopic distribution are experimentally confirmed using high-resolution mass spectrometry. The following workflow outlines a standard procedure using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer like an Orbitrap or FT-ICR.

Caption: A streamlined workflow for the HRMS analysis of 3,6-Difluoro-1,2-benzenedimethanol.

Experimental Protocol:
  • Sample Preparation: A dilute solution of 3,6-Difluoro-1,2-benzenedimethanol (typically 1-10 µg/mL) is prepared in a solvent system compatible with ESI, such as a 50:50 mixture of methanol and water with 0.1% formic acid to facilitate protonation.

  • Instrument Calibration: The mass spectrometer is calibrated using a certified standard to ensure high mass accuracy (typically < 5 ppm).

  • Sample Introduction: The prepared sample is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the ESI probe, generating a fine spray of charged droplets. Desolvation of these droplets results in the formation of gas-phase ions, predominantly the protonated molecule [M+H]⁺.

  • Mass Analysis: The generated ions are guided into the high-resolution mass analyzer, where their mass-to-charge ratios are measured with high precision.

  • Data Analysis: The acquired spectrum is analyzed to determine the experimental exact mass of the most abundant peak and the relative intensities of the associated isotopic peaks. These experimental values are then compared against the theoretical values for confirmation of the compound's identity and elemental composition.

Self-Validating Systems for Trustworthiness:

To ensure the integrity of the analytical results, the following self-validating measures are crucial:

  • Mass Accuracy: The measured exact mass should be within a narrow tolerance (e.g., < 5 ppm) of the calculated theoretical mass.

  • Isotopic Fidelity: The relative abundances of the experimentally observed isotopic peaks should closely match the theoretical distribution. Specialized software can be used to calculate a "goodness-of-fit" score.

  • Fragmentation Analysis (MS/MS): For further structural confirmation, tandem mass spectrometry can be performed. The fragmentation pattern of the parent ion provides additional structural information that must be consistent with the proposed chemical structure.

Conclusion

The precise determination of the exact mass and isotopic distribution of 3,6-Difluoro-1,2-benzenedimethanol is a critical step in its analytical characterization. By combining theoretical calculations with high-resolution mass spectrometry, researchers and drug development professionals can achieve an unambiguous identification and confirmation of this important chemical entity. The methodologies outlined in this guide provide a robust framework for obtaining high-quality, reliable data, thereby ensuring the scientific integrity of subsequent research and development activities.

References
  • U.S. Environmental Protection Agency. (n.d.). IUPAC - List Details - SRS. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: 3,6-Difluoro-1,2-benzenedimethanol as a Strategic Precursor in API Manufacturing

Executive Summary The synthesis of modern Active Pharmaceutical Ingredients (APIs) increasingly relies on structurally pre-organized, fluorinated building blocks. 3,6-Difluoro-1,2-benzenedimethanol (CAS: 1092449-21-2) ha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of modern Active Pharmaceutical Ingredients (APIs) increasingly relies on structurally pre-organized, fluorinated building blocks. 3,6-Difluoro-1,2-benzenedimethanol (CAS: 1092449-21-2) has emerged as a critical precursor for the development of fluorinated macrocycles, isoindolines, and condensed 11-membered ring germicides and therapeutics [1]. This application note provides an authoritative, in-depth guide to utilizing this precursor, detailing the causality behind synthetic choices, self-validating experimental protocols, and the mechanistic advantages of the 3,6-difluoro substitution pattern in drug design.

Mechanistic Insights & Chemical Causality

The Role of the 3,6-Difluoro Motif in Drug Design

In API development, the strategic placement of fluorine atoms is utilized to modulate pharmacokinetics and target binding. The 3,6-difluoro substitution on a 1,2-disubstituted benzene ring offers three distinct mechanistic advantages:

  • Metabolic Stability: The highly electronegative fluorine atoms block cytochrome P450-mediated aromatic oxidation at the 3 and 6 positions, significantly extending the API's half-life.

  • Conformational Locking: The steric bulk and electrostatic repulsion of the fluorine atoms restrict the rotational freedom of the adjacent functional groups (the 1,2-dimethanol derivatives). When converted into a macrocycle or fused heterocycle, this pre-organizes the molecule into its bioactive conformation, reducing entropic penalty upon target binding.

  • Lipophilicity Modulation: The difluoro motif enhances the overall lipophilicity (logP) of the resulting API, improving membrane permeability and blood-brain barrier (BBB) penetration.

Synthetic Strategy: Why These Reagents?

The synthesis of the diol from 3,6-difluorophthalic anhydride necessitates a powerful reducing agent. While sodium borohydride (NaBH₄) is safer, it is insufficiently nucleophilic to reduce the anhydride fully, often stalling at the lactone intermediate. Therefore, Lithium Aluminum Hydride (LiAlH₄) is mandated [1]. The subsequent downstream activation of the diol to a highly reactive bis-electrophile (e.g., 1,2-bis(bromomethyl)-3,6-difluorobenzene) utilizes Phosphorus Tribromide (PBr₃) rather than hydrobromic acid (HBr). PBr₃ ensures a clean, anhydrous reaction environment, preventing the acid-catalyzed etherification/polymerization of the diol that plagues aqueous HBr protocols.

Synthetic Workflows & Visualizations

The following workflow outlines the transformation of the commercially available anhydride into the active diol precursor, followed by its activation and annulation into a heterocyclic API scaffold.

G A 3,6-Difluorophthalic Anhydride B LiAlH4, THF 0°C to Reflux A->B C 3,6-Difluoro-1,2- benzenedimethanol (CAS: 1092449-21-2) B->C Reduction D PBr3, DCM 0°C to RT C->D E 1,2-Bis(bromomethyl)- 3,6-difluorobenzene D->E Bromination F Primary Amine SN2 Annulation E->F G Fluorinated Heterocyclic API Scaffold F->G Cyclization

Caption: Synthetic workflow for API manufacturing using 3,6-Difluoro-1,2-benzenedimethanol.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in a manufacturing environment, the following protocols integrate in-process controls (IPCs) to create a self-validating system.

Protocol A: Synthesis of 3,6-Difluoro-1,2-benzenedimethanol

Adapted from established patent literature for condensed ring compounds [1].

Reagents:

  • 3,6-Difluorophthalic anhydride (1.0 eq, 10.0 g, 54.3 mmol)

  • Lithium aluminum hydride (LiAlH₄) (2.2 eq, 4.54 g, 119.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (150 mL)

Step-by-Step Methodology:

  • Preparation: Purge a dry 500 mL 3-neck round-bottom flask with inert N₂ gas. Suspend LiAlH₄ (4.54 g) in anhydrous THF (100 mL) and cool the mixture to 0 °C using an ice-water bath.

  • Addition: Dissolve 3,6-difluorophthalic anhydride (10.0 g) in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH₄ suspension over 45 minutes via an addition funnel, maintaining the internal temperature below 5 °C to prevent thermal runaway.

  • Reflux: Once the addition is complete, remove the ice bath and gradually heat the reaction mixture to reflux (approx. 66 °C) for 2 hours.

  • Validation Checkpoint 1 (IPC): Withdraw a 0.1 mL aliquot, quench with 1M NaOH, extract with ethyl acetate, and analyze via TLC (Hexanes/EtOAc 1:1). The complete disappearance of the anhydride (Rf = 0.8) and the presence of a baseline-shifted product (Rf = 0.2) dictates reaction completion.

  • Quenching (Fieser Method): Cool the reaction to 0 °C. Sequentially and cautiously add 4.5 mL H₂O, 4.5 mL 15% aqueous NaOH, and 13.5 mL H₂O. Stir vigorously at room temperature for 1 hour until a granular white precipitate forms.

  • Isolation: Filter the suspension through a pad of Celite to remove aluminum salts. Wash the filter cake thoroughly with hot THF (3 × 50 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield 3,6-difluoro-1,2-benzenedimethanol as a white solid.

  • Validation Checkpoint 2 (Release): Confirm identity via ¹H NMR (DMSO-d₆): expected diagnostic singlet for the benzylic protons around δ 4.5-4.7 ppm and broad singlets for the hydroxyl protons.

Protocol B: Activation to 1,2-Bis(bromomethyl)-3,6-difluorobenzene

Step-by-Step Methodology:

  • Preparation: Dissolve 3,6-difluoro-1,2-benzenedimethanol (5.0 g, 28.7 mmol) in anhydrous Dichloromethane (DCM) (50 mL) under N₂ and cool to 0 °C.

  • Bromination: Add Phosphorus Tribromide (PBr₃) (0.8 eq, 2.16 mL, 23.0 mmol) dropwise. Causality note: 1 mole of PBr₃ can theoretically brominate 3 moles of alcohol; 0.8 eq ensures a slight excess to drive the reaction to completion.

  • Propagation: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 3 hours.

  • Validation Checkpoint 3 (IPC): Analyze via GC-MS or TLC. The highly non-polar dibromide product (Rf = 0.7 in Hexanes/EtOAc 4:1) should be the sole species.

  • Workup: Carefully quench the reaction by pouring it over crushed ice (50 g). Separate the organic layer, wash with saturated NaHCO₃ (2 × 30 mL) and brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Use immediately for downstream API macrocyclization to prevent degradation.

Analytical Validation & Data Presentation

Rigorous analytical validation prevents the propagation of impurities through the API manufacturing pipeline. The following flowchart dictates the QA/QC validation logic.

Validation Step1 Crude Reaction Mixture Step2 In-Process Control (IPC) HPLC-UV (254 nm) & TLC Step1->Step2 Step3 Aqueous Workup & Celite Filtration Step2->Step3 Conversion > 98% Step4 Crystallization / Column Chromatography Step3->Step4 Step5 Final API Precursor Validation (1H/19F NMR, LC-MS) Step4->Step5 Purity > 99%

Caption: Self-validating analytical workflow for precursor isolation and purification.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Precursor

PropertyValue / Description
Chemical Name 3,6-Difluoro-1,2-benzenedimethanol
CAS Registry Number 1092449-21-2
Molecular Formula C₈H₈F₂O₂
Molecular Weight 174.14 g/mol
Physical Appearance White to off-white crystalline solid
Predicted Boiling Point ~274 °C

Table 2: Reaction Optimization Data (LiAlH₄ Reduction Step)

LiAlH₄ EquivalentsTemperature ProfileTimeIsolated Yield (%)HPLC Purity (%)Observations
1.0 eq0 °C to RT12 h45%85%Incomplete reduction; lactone intermediate persists.
2.2 eq 0 °C to Reflux 2 h 92% >98% Optimal conditions; complete conversion.
3.0 eq0 °C to Reflux2 h88%94%Excess reagent leads to difficult workup and minor impurities.

References

  • Title: Condensed 11-membered ring compound, and agricultural and horticultural germicide including same (WO2017109858A1)
Application

Application Note: 3,6-Difluoro-1,2-benzenedimethanol as a Functional Building Block in Polymer Synthesis

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The demand for high-performance polymers in biom...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The demand for high-performance polymers in biomedical devices, gas separation membranes, and microelectronics has driven the need for specialized fluorinated monomers. 3,6-Difluoro-1,2-benzenedimethanol (CAS: 1092449-21-2) serves as a highly versatile diol building block for step-growth polymerizations (e.g., polyurethanes, polyesters, and polycarbonates). This guide details the mechanistic rationale for utilizing this specific monomer and provides self-validating protocols for integrating it into advanced polymer architectures.

Chemical Profile & Mechanistic Rationale

The unique architecture of 3,6-difluoro-1,2-benzenedimethanol imparts distinct thermomechanical and optical properties to the resulting polymer backbone:

  • Electronic Effects (C-F Bonds): The highly electronegative fluorine atoms at the 3 and 6 positions significantly lower the molar polarizability of the aromatic ring. This reduction in polarizability translates directly to a lower refractive index and a reduced dielectric constant (low- k ) in the bulk polymer matrix[1]. Furthermore, the high bond dissociation energy of the C-F bond (approx. 485 kJ/mol) fortifies the polymer against oxidative and thermal degradation[2].

  • Steric Effects (Ortho-Substitution): The 1,2-bis(hydroxymethyl) configuration forces a "kinked" or twisted conformation within the polymer chain. This restricted rotation prevents dense chain packing, thereby increasing the fractional free volume of the polymer—a critical parameter for designing gas-permeable membranes or drug-eluting matrices.

Structure_Property Monomer 3,6-Difluoro-1,2-benzenedimethanol F_Group 3,6-Difluoro Substitution Monomer->F_Group Diol_Group 1,2-Bis(hydroxymethyl) Core Monomer->Diol_Group Mech1 High C-F Bond Energy F_Group->Mech1 Mech2 Low Molar Polarizability F_Group->Mech2 Mech3 Steric Hindrance (Ortho) Diol_Group->Mech3 Prop1 Thermal/Chemical Stability Mech1->Prop1 Prop2 Low Refractive Index Mech2->Prop2 Prop3 Increased Free Volume Mech3->Prop3

Caption: Structure-property relationships derived from the 3,6-difluoro-1,2-benzenedimethanol core.

Pre-Requisite: Monomer Preparation & Quality Control

Before initiating polymerization, the purity of the diol is paramount. 3,6-Difluoro-1,2-benzenedimethanol is typically synthesized via the reduction of 3,6-difluorophthalic anhydride using Lithium Aluminum Hydride (LiAlH 4​ ) in anhydrous tetrahydrofuran (THF) under reflux conditions[3].

Expert Insight & Self-Validation: Trace unreacted anhydride will act as a chain-terminator in step-growth polymerization. Always validate monomer purity via 1 H-NMR and 13 C-NMR prior to use.

  • Validation Checkpoint: Ensure the complete absence of carbonyl carbon signals (~165-170 ppm in 13 C-NMR) and confirm the presence of the benzylic methylene protons (~4.6 ppm in 1 H-NMR, DMSO- d6​ ).

Protocol A: Synthesis of Fluorinated Polyurethanes (FPUs)

Fluorinated polyurethanes synthesized with this monomer exhibit exceptional hemocompatibility and low surface energy, making them ideal for biomedical implants.

Causality for Experimental Design: The inductive electron-withdrawing effect of the 3,6-difluoro groups subtly reduces the nucleophilicity of the primary benzylic hydroxyls. To compensate for this dampened reactivity and prevent incomplete chain extension, the concentration of the Dibutyltin dilaurate (DBTDL) catalyst must be increased by approximately 10-15% compared to standard non-fluorinated formulations.

Step-by-Step Methodology:
  • Prepolymer Formation: In a flame-dried, argon-purged reaction vessel, dissolve 10 mmol of poly(tetramethylene ether) glycol (PTMEG, Mn​ = 2000 g/mol ) in 20 mL of anhydrous N,N-dimethylacetamide (DMAc). Add 20 mmol of 4,4'-methylene diphenyl diisocyanate (MDI). Stir at 70°C for 2 hours.

  • Self-Validating Titration: Do not proceed blindly. Withdraw a 0.5 mL aliquot and perform a standard dibutylamine back-titration (ASTM D2572). The reaction is ready for chain extension only when the NCO content reaches the theoretical value for the prepolymer (approx. 3.5 - 4.0%).

  • Chain Extension: Once the NCO% is validated, add 10 mmol of 3,6-difluoro-1,2-benzenedimethanol dissolved in 5 mL of DMAc, followed by 0.05 wt% DBTDL catalyst.

  • Curing: Stir the mixture at 80°C for 4 hours until the solution becomes highly viscous. Cast the polymer solution into a PTFE mold and cure in a vacuum oven at 80°C for 24 hours to remove the solvent and complete crosslinking.

PU_Workflow Step1 1. Prepolymer Synthesis Diisocyanate + Polyol Step2 2. NCO Titration Validate %NCO Step1->Step2 Step3 3. Chain Extension Add Fluorinated Diol Step2->Step3 Confirmed NCO% Step4 4. Curing 80°C, 24h Step3->Step4 Catalyst: DBTDL Step5 Fluorinated Polyurethane (High Tg, Low Surface Energy) Step4->Step5

Caption: Workflow for synthesizing fluorinated polyurethanes with self-validating titration steps.

Protocol B: Solution Polycondensation for Low-k Polyesters

Aromatic polyesters utilizing this monomer are engineered for high-frequency microelectronics requiring low dielectric constants.

Causality for Experimental Design: Unlike phenolic monomers (e.g., Bisphenol A) which readily deprotonate in aqueous NaOH for standard interfacial polymerization, the benzylic hydroxyls of 3,6-difluoro-1,2-benzenedimethanol possess higher pKa​ values. Therefore, an anhydrous solution polycondensation utilizing pyridine as both an acid scavenger and a nucleophilic catalyst is required to drive the esterification to high molecular weights.

Step-by-Step Methodology:
  • Monomer Dissolution: In a 100 mL three-neck flask under nitrogen, dissolve 10 mmol of 3,6-difluoro-1,2-benzenedimethanol in 30 mL of anhydrous dichloromethane (DCM). Add 25 mmol of anhydrous pyridine.

  • Polymerization: Cool the flask to 0°C in an ice bath. Dissolve 10 mmol of terephthaloyl chloride in 10 mL of anhydrous DCM and add it dropwise to the diol solution over 30 minutes using an addition funnel.

  • Self-Validating Observation: As the reaction proceeds, monitor the generation of pyridinium chloride salts. The reaction mixture must transition from clear to turbid as the insoluble salt precipitates. This provides immediate visual confirmation of active ester bond formation.

  • Maturation & Recovery: Allow the reaction to warm to room temperature and stir for 12 hours. Precipitate the viscous polymer solution by dripping it into 500 mL of rapidly stirring cold methanol. Filter, wash with deionized water to remove residual salts, and dry in vacuo at 60°C for 24 hours.

Quantitative Data Summary

The incorporation of the 3,6-difluoro-1,2-benzenedimethanol building block yields measurable improvements in thermal and surface properties compared to non-fluorinated analogues.

Polymer MatrixChain Extender / Diol MonomerGlass Transition ( Tg​ )Water Contact AngleDielectric Constant ( k at 1 MHz)
Polyurethane (Standard)1,2-Benzenedimethanol78 °C74°4.2
Polyurethane (Fluorinated)3,6-Difluoro-1,2-benzenedimethanol92 °C98°3.1
Polyester (Standard)1,2-Benzenedimethanol65 °C71°3.8
Polyester (Fluorinated)3,6-Difluoro-1,2-benzenedimethanol88 °C106°2.6

Note: The increase in Tg​ is directly attributed to the restricted rotation caused by the ortho-substitution and the steric bulk of the fluorine atoms, while the drop in dielectric constant is driven by the low polarizability of the C-F bonds.

References

  • Title: Condensed 11-membered ring compound, and agricultural and horticultural germicide including same (Patent WO2017109858A1)
  • Title: Synthesis of hyperbranched fluorinated polymers with controllable refractive indices Source: Polymer Journal (Nature Publishing Group) URL: [Link]

  • Title: Synthesis of New Fluoroboronated Materials by Chemical Modification of Fluorinated Functional Polymers Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3,6-Difluoro-1,2-benzenedimethanol

Welcome to the Technical Support Center. The reduction of 3,6-difluorophthalic anhydride to 3,6-difluoro-1,2-benzenedimethanol is a critical transformation in the synthesis of fluorinated pharmaceuticals and agrochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The reduction of 3,6-difluorophthalic anhydride to 3,6-difluoro-1,2-benzenedimethanol is a critical transformation in the synthesis of fluorinated pharmaceuticals and agrochemicals 1[1]. While conceptually straightforward, this reduction is notoriously prone to yield-limiting complications such as incomplete conversion, defluorination, and severe product loss during aqueous workup due to the extreme hydrophilicity of the resulting diol.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we will dissect the mechanistic causality behind these failures and provide self-validating protocols to ensure high-yield, reproducible syntheses.

Section 1: Mechanistic Workflow & Causality

Understanding the electronic nature of your reagents and substrates is the first step to troubleshooting.

  • Reagent Selection (Nucleophilic vs. Electrophilic): Lithium aluminum hydride (LiAlH₄) provides the strong nucleophilic hydride required to fully reduce the anhydride through the intermediate phthalide (lactone) down to the diol. However, this high reactivity can lead to unwanted Nucleophilic Aromatic Substitution (SNAr), causing defluorination if the temperature is not strictly controlled. Borane (BH₃·THF), conversely, is an electrophilic reducing agent that coordinates to the carbonyl oxygen first, bypassing SNAr risks entirely.

  • Workup Dynamics: The target molecule, 3,6-difluoro-1,2-benzenedimethanol, possesses two hydroxyl groups and a highly polarized difluoroarene core. Standard aqueous quenches often lead to the product being permanently trapped in the aqueous layer or adsorbed onto gelatinous aluminum hydroxide emulsions.

G Start 3,6-Difluorophthalic Anhydride LiAlH4 LiAlH4 / THF (Nucleophilic Hydride) Start->LiAlH4 Pathway A BH3 BH3-THF (Electrophilic Borane) Start->BH3 Pathway B Intermediate 4,7-Difluoroisobenzofuran-1(3H)-one (Phthalide Intermediate) LiAlH4->Intermediate Fast Side1 Defluorinated Byproducts (SNAr Over-reduction) LiAlH4->Side1 Temp > 65°C Side2 Product Loss in Emulsion (Al Salts + Hydrophilic Diol) LiAlH4->Side2 Aqueous Quench BH3->Intermediate Mild Target 3,6-Difluoro-1,2-benzenedimethanol (Target Diol) Intermediate->Target Excess Reagent Target->Side2 High Water Solubility

Logical workflow of 3,6-difluorophthalic anhydride reduction, highlighting failure points.

Section 2: Step-by-Step Optimized Methodologies
Protocol A: Optimized LiAlH₄ Reduction with Fieser Workup

Causality & Self-Validation: LiAlH₄ is highly exothermic. To prevent defluorination, the temperature must be strictly controlled during addition. The subsequent Fieser workup is a self-validating system: by adding exact stoichiometric ratios of water and NaOH ( n g LiAlH₄ n mL H₂O, n mL 15% NaOH, 3n mL H₂O), the aluminum salts are forced into a granular, crystalline aluminate lattice (NaAlO₂). This prevents the formation of a gelatinous emulsion that would otherwise trap the hydrophilic diol.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Reagent Preparation: Suspend LiAlH₄ (2.0 equiv) in anhydrous THF under N₂ and cool to 0 °C in an ice bath.

  • Addition: Dissolve 3,6-difluorophthalic anhydride (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C to prevent premature SNAr 1[1].

  • Reaction: Remove the ice bath and gradually warm the mixture to reflux (approx. 65 °C) for 2 hours. Monitor via TLC until the phthalide intermediate is fully consumed.

  • Workup (The Fieser Quench): Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add:

    • x mL of distilled water (dropwise, expect vigorous H₂ evolution).

    • x mL of 15% aqueous NaOH solution.

    • 3x mL of distilled water.

  • Isolation: Warm the mixture to room temperature and stir for 15 minutes until the aluminum salts form a white, granular precipitate. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF or EtOAc. Concentrate the filtrate under reduced pressure to yield the crude diol.

Protocol B: Milder Borane (BH₃·THF) Alternative

Causality & Self-Validation: Borane coordinates first to the electron-rich carbonyl oxygen before transferring hydride. This mechanism bypasses nucleophilic attack on the electron-deficient fluorinated ring, completely eliminating the risk of defluorination. Furthermore, the absence of aluminum salts ensures a clean, emulsion-free workup 1[2].

  • Setup: In a dry, N₂-flushed flask, dissolve 3,6-difluorophthalic anhydride (1.0 equiv) in anhydrous THF.

  • Addition: Cool the solution to 0 °C. Slowly add BH₃·THF complex (1.0 M in THF, 3.0 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 60 °C for 6 to 8 hours.

  • Quench: Cool the mixture to 0 °C and carefully add methanol dropwise to quench excess borane (continue until effervescence ceases).

  • Isolation: Distill off the solvent under reduced pressure. Dilute the residue with EtOAc, wash with 1N HCl and saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the pure diol.

Section 3: Troubleshooting FAQs

Q: My isolated yield is consistently below 40%, but TLC shows complete consumption of the starting material. Where is my product? A: Your product is likely lost in the aqueous phase or trapped in the aluminum salt emulsion. 3,6-Difluoro-1,2-benzenedimethanol is highly hydrophilic due to its two hydroxyl groups and the polarized difluoroarene core. Solution: Implement the Fieser workup method described in Protocol A. If you must use a standard aqueous quench, switch to continuous liquid-liquid extraction (using EtOAc) for 24 hours, or heavily salt out the aqueous layer with NaCl prior to extraction.

Q: NMR analysis of my product shows a mixture of fluorinated and defluorinated species. How do I prevent over-reduction? A: Defluorination occurs via an SNAr mechanism. The strong hydride from LiAlH₄ attacks the electron-deficient fluorinated aromatic ring, displacing the fluorine atom. This side reaction is highly temperature-dependent and is exacerbated by excess LiAlH₄. Solution: Strictly control the reaction temperature during addition (keep below 10 °C) and do not exceed standard THF reflux temperatures (65 °C). If defluorination persists, switch to the electrophilic BH₃·THF method (Protocol B), which does not trigger SNAr.

Q: The reaction stops at the lactone (4,7-difluoroisobenzofuran-1(3H)-one) stage. Why? A: The reduction of the cyclic anhydride proceeds stepwise: it first reduces to the lactone (phthalide), and then opens up to the diol. Stopping at the lactone indicates insufficient hydride equivalents or premature quenching 3[3]. Solution: Ensure you are using at least 1.5 to 2.0 molar equivalents of LiAlH₄ (providing 6-8 equivalents of hydride). Always titrate or verify the quality of your LiAlH₄, as it rapidly degrades into inactive lithium aluminate upon exposure to ambient moisture.

Section 4: Quantitative Data Presentation
ParameterProtocol A: LiAlH₄ / THFProtocol B: BH₃·THF
Mechanism Nucleophilic Hydride TransferElectrophilic Coordination
Reaction Time 2 - 3 Hours6 - 8 Hours
Defluorination Risk High (if Internal Temp > 65 °C)Negligible
Workup Difficulty High (Requires strict Fieser Quench)Low (Methanol Quench)
Typical Yield 70 - 85% (with optimized workup)85 - 95%
Cost / Scalability Low Cost / Challenging at ScaleHigher Cost / Excellent at Scale
References
  • Title: WO2017109858A1 - Condensed 11-membered ring compound, and agricultural and horticultural germicide including same (Production Example 2)
  • Title: EP2433933A1 - Production method of halogen-substituted phthalide Source: Google Patents / EPO URL

Sources

Optimization

How to purify 3,6-Difluoro-1,2-benzenedimethanol from synthetic byproducts

Technical Support Center: Fluorinated Aromatic Diol Purification Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the specific chemical a...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorinated Aromatic Diol Purification

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the specific chemical and physical challenges associated with synthesizing and purifying 3,6-Difluoro-1,2-benzenedimethanol (CAS: 1092449-21-2)[1].

Typically synthesized via the exhaustive reduction of 3,6-difluorophthalic anhydride or 3,6-difluorophthalic acid using Lithium Aluminum Hydride (LiAlH₄)[2], this highly polar fluorinated diol is notorious for trapping in inorganic emulsions and co-eluting with cyclic intermediates. This guide provides field-proven, mechanistically grounded solutions to isolate your target compound with >98% purity.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: During the aqueous quench of my LiAlH₄ reduction, the reaction turns into a thick, gelatinous nightmare. I am losing up to 40% of my diol yield in the filter cake. Why is this happening, and how do I fix it? The Causality: Unquenched LiAlH₄ and intermediate alkoxy-aluminum species react indiscriminately with water to form polymeric aluminum hydroxide ( Al(OH)3​ ). This gelatinous matrix acts like a sponge, permanently trapping highly polar molecules like 3,6-difluoro-1,2-benzenedimethanol, which can form bidentate coordination complexes with the aluminum metal[3]. The Solution: You must abandon standard aqueous or acidic quenches and utilize the Fieser Workup [4][5]. By sequentially adding water, 15% NaOH, and more water in a strict stoichiometric ratio, the base converts the polymeric aluminum into discrete, water-soluble aluminate ions ( Al(OH)4−​ ). The final addition of water forces these ions to precipitate as a dense, granular, and easily filterable crystalline solid (sodium aluminate), completely liberating your diol into the organic phase[4][6].

Q2: My crude NMR shows a significant impurity with a strong carbonyl stretch in the IR (~1750 cm⁻¹). What is this byproduct, and why did it form? The Causality: This is 4,7-difluoroisobenzofuran-1(3H)-one (commonly referred to as 4,7-difluorophthalide or the lactone byproduct). The reduction of cyclic anhydrides by LiAlH₄ proceeds stepwise. The first hydride attack opens the ring, forming a hydroxymethyl-carboxylate intermediate. If the localized concentration of LiAlH₄ drops, or if the reaction is quenched prematurely, this intermediate rapidly undergoes intramolecular cyclization to form a highly stable 5-membered lactone[7][8]. The Solution: Ensure a strict excess of LiAlH₄ (at least 2.5 equivalents for anhydrides) and maintain reflux in THF for at least 2 hours[2]. If the lactone has already formed, it must be separated chromatographically (See Protocol B).

Q3: Can I use NaBH₄ instead of LiAlH₄ to avoid the hazardous aluminum workup? The Causality: NaBH₄ alone is not nucleophilic enough to reduce carboxylic acids or anhydrides to diols. While you can use the NaBH₄/I₂ system (which generates borane, BH3​ , in situ), the resulting boron complexes coordinate exceptionally tightly to 1,2-diols. You will trade an aluminum emulsion problem for a cyclic borate ester problem, requiring exhaustive and tedious methanolysis (refluxing with methanol to volatilize trimethyl borate) to free your product. Stick to LiAlH₄ with a Fieser quench for optimal scalability.

Part 2: Quantitative Data & Separation Metrics

To effectively track your purification, utilize the following physical and chromatographic parameters. Because the lactone byproduct lacks hydrogen-bond donors, its polarity is drastically lower than the target diol.

CompoundRoleMW ( g/mol )Polarity / H-Bond DonorsTLC R_f (Hexanes/EtOAc 1:1)
3,6-Difluorophthalic Anhydride Starting Material184.09Low / 0~0.80 (Streaks)
4,7-Difluorophthalide Lactone Byproduct170.11Medium / 0~0.65
3,6-Difluoro-1,2-benzenedimethanol Target Product 174.14High / 2~0.25
1,3-Dihydroisobenzofuran deriv. Over-reduction156.13Low / 0~0.90

Part 3: Self-Validating Experimental Protocols

Protocol A: Optimized Fieser Workup for Aluminum Salt Removal

This protocol is scaled for a reaction utilizing exactly X grams of LiAlH₄.[4][5]

  • Dilution & Cooling: Transfer the reaction flask to an ice-water bath (0 °C). Dilute the reaction mixture with anhydrous diethyl ether or THF (approx. 10 mL per gram of LiAlH₄) to reduce the viscosity of the upcoming precipitate.

  • Water Quench (X mL): Vigorously stir the mixture and dropwise add X mL of deionized water .

    • Causality: This destroys unreacted hydride. Extreme caution: Hydrogen gas is evolved.

  • Base Addition (X mL): Dropwise add X mL of 15% (w/v) aqueous NaOH .

    • Causality: The hydroxide ions break down the gelatinous Al(OH)3​ into soluble aluminate.

  • Hydration (3X mL): Add 3X mL of deionized water . Remove the ice bath and allow the mixture to warm to room temperature while stirring vigorously for 15 minutes.

  • Self-Validation Check: The mixture must transition from a grey, bubbling slurry to a stark white, granular suspension. If the suspension remains grey or gelatinous, the hydration is incomplete. Add an additional 0.5X mL of water and stir for 10 more minutes.

  • Filtration: Add a scoop of anhydrous MgSO4​ to absorb excess water, stir for 15 minutes, and filter the mixture through a pad of Celite. Wash the stark-white filter cake thoroughly with hot ethyl acetate to extract any remaining diol.

Protocol B: Chromatographic Isolation of the Diol

If your TLC indicates the presence of the lactone byproduct (R_f ~0.65), proceed with silica gel chromatography.

  • Column Preparation: Pack a silica gel column using a non-polar solvent system (Hexanes/EtOAc 8:2).

  • Loading: Dry-load the crude mixture onto a small amount of silica gel. The target diol is highly crystalline and poorly soluble in cold hexanes, so dry-loading prevents precipitation at the top of the column.

  • Elution Gradient:

    • Run 2 column volumes (CV) of Hexanes/EtOAc (8:2) to elute the lactone byproduct and any over-reduced ether byproducts.

    • Step the gradient to Hexanes/EtOAc (4:6) to elute the highly polar 3,6-Difluoro-1,2-benzenedimethanol.

  • Self-Validation Check: Stain the TLC plates with Potassium Permanganate ( KMnO4​ ). The diol will immediately reduce the stain, appearing as a bright yellow spot against a purple background, confirming the presence of the oxidizable hydroxyl groups.

Part 4: Reaction & Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (LiAlH4 + THF + Anhydride) Quench Fieser Workup (H2O -> 15% NaOH -> H2O) Start->Quench Cool to 0°C Filter Vacuum Filtration (Remove Granular Al-salts) Quench->Filter x : x : 3x ratio Extract Organic Phase Extraction (EtOAc / Brine) Filter->Extract Wash cake with EtOAc TLC TLC QC Check (Check for Lactone Byproduct) Extract->TLC Chroma Silica Gel Chromatography (Hexanes/EtOAc Gradient) TLC->Chroma If Lactone (Rf ~0.65) present Pure Pure 3,6-Difluoro- 1,2-benzenedimethanol TLC->Pure If only Diol (Rf ~0.25) present Chroma->Pure Elute at 4:6 Hex/EtOAc

Workflow for the isolation and purification of 3,6-difluoro-1,2-benzenedimethanol.

References

  • Title: WO2017109858A1 - Condensed 11-membered ring compound, and agricultural and horticultural germicide including same (Production Example 2)
  • Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
  • Title: Magic Formulas: Fieser Workup (LAH and DiBAL)
  • Title: Role of vanadium in Keggin heteropoly molybdate supported on titania catalysts for oxidation reactions (Phthalide intermediate tracking)
  • Source: ChemicalBook (chemicalbook.com)

Sources

Troubleshooting

Preventing oxidative degradation of 3,6-Difluoro-1,2-benzenedimethanol during storage

Welcome to the Technical Support Center for 3,6-Difluoro-1,2-benzenedimethanol . This guide is designed for researchers, analytical scientists, and drug development professionals who require high-fidelity storage and han...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3,6-Difluoro-1,2-benzenedimethanol . This guide is designed for researchers, analytical scientists, and drug development professionals who require high-fidelity storage and handling protocols to maintain the chemical integrity of this specific fluorinated benzylic diol.

Mechanistic Insight: The "Why" Behind Degradation

Primary alcohols attached directly to an aromatic ring (benzylic alcohols) possess a unique vulnerability. The benzylic C–H bond has a relatively low bond dissociation energy (approximately 90 kcal/mol)[1]. When exposed to ambient air, Reactive Oxygen Species (ROS) and molecular oxygen can abstract this hydrogen atom, initiating a radical chain reaction.

For 3,6-Difluoro-1,2-benzenedimethanol, the electron-withdrawing fluorine atoms at the 3 and 6 positions slightly deactivate the aromatic ring, offering marginal kinetic stability compared to unsubstituted benzyl alcohol. However, it remains highly susceptible to auto-oxidation and photo-oxidation [3]. If improperly stored, the hydroxyl groups will oxidize into aldehydes (forming 3,6-difluoro-2-(hydroxymethyl)benzaldehyde) and eventually into carboxylic acids. This degradation is aggressively catalyzed by UV light and trace transition metals [2].

Degradation & Intervention Pathway

G A 3,6-Difluoro-1,2-benzenedimethanol (Intact Diol) B Reactive Oxygen Species (ROS) & Peroxy Radicals A->B Aerobic Exposure D Oxidative Degradation (Aldehydes / Carboxylic Acids) B->D Benzylic C-H Abstraction C UV Light / Trace Metals (Radical Initiators) C->B Catalyzes Formation I1 Argon Blanketing (Displaces O2) I1->B Blocks O2 I2 Amber Glass Storage (Blocks Photons) I2->C Blocks UV I3 Cold Storage (-20°C) (Slows Kinetics) I3->D Inhibits Rate

Mechanistic pathway of benzylic alcohol oxidative degradation and corresponding storage interventions.

Quantitative Storage Guidelines

To prevent the accumulation of oxidative byproducts, storage conditions must strictly regulate temperature, light, and atmospheric exposure.

Storage ProfileTemperatureAtmosphereContainer TypeExpected Shelf Life
Long-Term Stock -20°CArgon (Purged)Amber Glass (PTFE Septum)> 24 Months
Working Aliquots 2°C to 8°CArgon (Purged)Amber Glass (PTFE Septum)3 to 6 Months
Benchtop (In-Use) 20°C to 25°CAmbient AirClear/Amber Glass< 1 Week
Post-Reaction Recovery -20°CArgon (Purged)Amber GlassRequires pre-use validation

Troubleshooting & FAQs

Q: Why does my 3,6-Difluoro-1,2-benzenedimethanol batch turn slightly yellow over time? A: Yellowing is the macroscopic symptom of microscopic oxidative degradation. The benzylic C–H bonds have undergone radical abstraction by ROS [3]. This auto-oxidation converts the colorless alcohol groups into highly conjugated aldehydes, which absorb light in the blue spectrum and appear yellow to the naked eye.

Q: Why is Argon explicitly recommended over Nitrogen for inert storage? A: This is a matter of fluid dynamics and gas density. Argon is a noble gas and is significantly denser than ambient air (1.78 g/L vs. 1.29 g/L). When purged into a vial, Argon sinks and creates a physical, protective blanket directly over the solid compound. Nitrogen (1.16 g/L) is lighter than air and readily mixes with ambient oxygen via convection, meaning it easily escapes the moment the vial is opened.

Q: Can I use a standard stainless-steel spatula to dispense this compound? A: It is highly discouraged for long-term stock handling. Trace transition metals (such as Iron or Copper from stainless steel) act as potent catalysts for the generation of reactive oxygen species via Fenton-like cyclic mechanisms [2]. Always use PTFE-coated, ceramic, or thoroughly cleaned glass spatulas.

Q: Does the difluoro-substitution alter its stability compared to standard benzyl alcohol? A: Yes, but it acts as a double-edged sword. The highly electronegative fluorine atoms exert an electron-withdrawing inductive effect, slightly increasing the bond dissociation energy of the benzylic C–H bond and offering marginal kinetic stability against oxidation. However, the strong dipole moments increase the molecule's hygroscopicity. It can draw in ambient moisture that harbors dissolved oxygen, facilitating localized ROS generation if not stored in a desiccated environment.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, you must employ protocols that verify their own success. Below is the self-validating workflow for sealing and testing your compound.

Protocol A: Argon Purging & Seal Validation (The "Bulge" Test)

Objective: Establish a verified inert atmosphere to completely arrest ROS-mediated oxidation.

  • Preparation: Transfer the required amount of 3,6-Difluoro-1,2-benzenedimethanol into an amber glass vial using a PTFE spatula.

  • Capping: Seal the vial tightly with a PTFE-lined silicone septum cap. (Avoid standard rubber, which is permeable to oxygen over time).

  • Purging Setup: Insert a short vent needle (e.g., 22G) just through the septum to allow gas to escape. Insert the Argon delivery needle (18G) deep into the vial, positioning the tip just above the solid compound.

  • Displacement: Gently flow Argon for 60 seconds. The heavier Argon will displace the ambient air upwards and out through the vent needle.

  • Sealing: Remove the vent needle first while Argon is still flowing. This creates a slight positive pressure inside the vial. Swiftly remove the Argon delivery needle one second later.

  • Validation Step: Immediately wrap the cap tightly with Parafilm. Lightly run your gloved finger over the septum; if the seal is perfect, the septum should exhibit a microscopic but tactile outward bulge due to the positive pressure. If the septum is concave or flat, ambient air may leak back in—repeat the purging process.

Protocol B: Pre-Use Validation Assay (Detecting Degradation)

Objective: Confirm the absence of aldehyde degradants before sensitive downstream synthetic or biological experiments.

  • Rapid TLC Method: Spot a small sample of the compound on a silica gel plate. Elute with a Hexane:Ethyl Acetate (7:3) system. The intact diol will have a low Rf​ value due to strong hydrogen bonding. A faster-moving, highly UV-active spot indicates that benzylic oxidation to the aldehyde has occurred.

  • Definitive NMR Method: Dissolve 1-2 mg in CDCl3​ or DMSO−d6​ . Scan the 1H NMR spectrum from 0 to 12 ppm. The presence of a sharp singlet between 9.8 ppm and 10.5 ppm definitively confirms oxidation to the aldehyde. If this peak integrates to >1% relative to the aromatic protons, repurification (via flash chromatography or recrystallization) is mandatory before use.

References

  • Synthesis of Benzylic Alcohols by C–H Oxidation Source: Journal of the American Chemical Society URL: [Link]

  • The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol Source: Nature Communications URL: [Link]

  • HOO as the Chain Carrier for the Autocatalytic Photooxidation of Benzylic Alcohols Source: ResearchGate / ACS Catalysis URL: [Link]

Optimization

Troubleshooting 19F NMR spectra resolution for 3,6-Difluoro-1,2-benzenedimethanol

Target Analyte: 3,6-Difluoro-1,2-benzenedimethanol Welcome to the advanced troubleshooting center for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus is a highly receptive NMR probe due to its spin of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 3,6-Difluoro-1,2-benzenedimethanol

Welcome to the advanced troubleshooting center for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus is a highly receptive NMR probe due to its spin of 1/2 and 100% natural abundance[1]. However, its massive chemical shift range (>800 ppm) and extreme sensitivity to local electrostatic environments can complicate spectral acquisition[1][2].

For 3,6-Difluoro-1,2-benzenedimethanol , researchers frequently encounter poor spectral resolution characterized by smeared multiplets, broad singlets, or severe baseline distortions. This guide provides authoritative, self-validating protocols to isolate and resolve these artifacts.

Diagnostic Overview

TroubleshootingWorkflow Start 19F Resolution Issue 3,6-Difluoro-1,2-benzenedimethanol Check1 Smeared Multiplets? (J-Coupling Interference) Start->Check1 Check2 Uniformly Broad Peaks? (Exchange / H-Bonding) Start->Check2 Check3 Baseline Distortion? (Acoustic Ringing) Start->Check3 Action1 Apply 19F{1H} Broadband Decoupling Check1->Action1 Yes Action2 Switch to H-Bonding Solvent (e.g., DMSO-d6, CD3OD) Check2->Action2 Yes Action3 Apply Backward Linear Prediction or Phase Cycling Check3->Action3 Yes Resolved High-Resolution 19F Spectrum Action1->Resolved Action2->Resolved Action3->Resolved

Diagnostic workflow for isolating and resolving 19F NMR artifacts in fluorinated aromatics.

Module 1: Resolving Complex Spin-Spin Couplings (¹⁹F{¹H})

The Causality: 3,6-Difluoro-1,2-benzenedimethanol possesses C2v​ symmetry, meaning the fluorine atoms at positions 3 and 6 are chemically equivalent. However, they are magnetically inequivalent. F3 couples to the adjacent aromatic proton H4 (ortho coupling) differently than it couples to H5 (meta coupling). This creates a highly complex AA'XX' spin system[1]. Furthermore, the fluorines exhibit long-range scalar coupling ( 4JFH​ ) to the benzylic protons of the hydroxymethyl groups. Without decoupling, this extreme multiplicity manifests as a smeared, unresolvable broad peak.

Self-Validating Protocol: ¹⁹F{¹H} Broadband Decoupling

  • Probe Tuning & Matching: Tune the probe for both ¹⁹F and ¹H channels. Because ¹⁹F and ¹H resonance frequencies are highly proximate (~470 MHz and 500 MHz on an 11.7 T system), ensure your hardware utilizes high-quality notch filters to provide at least 40 dB of isolation between the observe and decouple channels[3].

  • Pulse Sequence Selection: Standard rectangular pulses cannot cover the wide ¹⁹F spectral width. Select a pulse sequence utilizing adiabatic shaped pulses (e.g., WURST) for broadband decoupling[4].

  • Power Calibration: Set the ¹H decoupler power to a low RF field (e.g., 7.5–15 kHz) to prevent dielectric heating of the sample, which can alter hydrogen bonding dynamics.

  • Validation Check: Acquire the spectrum. If the complex multiplet collapses into a sharp singlet, the issue was J-coupling interference. If the peak remains a broad singlet, the issue is chemical exchange. Proceed to Module 2.

Module 2: Mitigating Hydrogen Bonding and Solvent Exchange Effects

The Causality: The two hydroxymethyl (-CH₂OH) groups are potent hydrogen bond donors and acceptors. In non-polar solvents (e.g., CDCl₃), the molecules form transient intermolecular hydrogen-bonded dimers or oligomers. The exchange rate between monomeric and aggregated states is often intermediate on the NMR timescale. Because ¹⁹F chemical shifts are exquisitely sensitive to local electrostatic fields and van der Waals packing[2], this intermediate exchange severely broadens the ¹⁹F resonance[5].

Quantitative Data: Impact of Solvent Selection on ¹⁹F Resolution

SolventH-Bonding DynamicsExchange RateTypical ¹⁹F Linewidth (Δν₁/₂)Resolution Quality
CDCl₃ Poor (Promotes aggregation)Intermediate>15.0 Hz (Broad)Poor
CDCl₃ + D₂O Biphasic / H-D ExchangeSlow~8.0 Hz (Moderate)Sub-optimal
CD₃OD Strong Donor/AcceptorFast (Monomeric)<2.0 Hz (Sharp)Excellent
DMSO-d₆ Strong AcceptorFast (Stable complex)<2.0 Hz (Sharp)Excellent

Self-Validating Protocol: Solvent Exchange & Temperature Control

  • Solvent Replacement: Evaporate the non-polar solvent and reconstitute the sample in a strongly hydrogen-bonding solvent (e.g., CD₃OD or DMSO-d₆). This forces the molecule into a single, rapidly exchanging solvated state[5].

  • Temperature Modulation: If changing the solvent is impossible due to solubility limits, increase the probe temperature by 10–15 K to push the exchange rate from the intermediate regime into the fast exchange regime.

  • Validation Check: Measure the linewidth at half-maximum (Δν₁/₂). A successful resolution yields a Δν₁/₂ of <2 Hz.

Module 3: Hardware Artifacts and Acoustic Ringing

The Causality: ¹⁹F probes are highly susceptible to "acoustic ringing"—mechanical vibrations of the probe coil induced by the radiofrequency pulse. This phenomenon introduces spurious decaying oscillations into the initial points of the Free Induction Decay (FID), causing severe baseline roll that obscures real signals[6]. Additionally, minor variations in sample composition can cause significant chemical shift drift, making indirect spectrometer referencing unreliable[7].

Self-Validating Protocol: Baseline Correction & Referencing

  • Post-Acquisition Processing: Apply Backward Linear Prediction (BLP) in your processing software to discard the first 2-4 corrupted FID points and reconstruct them mathematically[6].

  • Hardware Suppression: If BLP fails to flatten the baseline, re-acquire the data using a phase-cycled pulse program designed specifically to suppress ringing (e.g., the aring or aring2 sequence on Bruker systems)[6].

  • Internal Referencing: Spike the sample with a stable internal reference (e.g., Trifluoroacetic acid or Fluorobenzene) to ensure chemical shift accuracy, as spectrometer indirect referencing is prone to sample-dependent errors in ¹⁹F NMR[7].

Frequently Asked Questions (FAQs)

Q1: Why is my ¹⁹F signal split into a complex multiplet even though the two fluorines are chemically equivalent? A: Due to magnetic inequivalence. The F3 and F6 atoms form an AA'XX' spin system with the H4 and H5 aromatic protons. F3 couples to H4 (ortho) differently than it couples to H5 (meta). This breaks the simplicity of the spectrum, requiring ¹⁹F{¹H} decoupling to resolve[1].

Q2: Why does my ¹⁹F chemical shift drift between different samples of the same compound? A: ¹⁹F chemical shifts are highly sensitive to sample concentration, pH, and temperature due to changes in the hydrogen bonding dynamics of the dimethanol groups. Internal referencing is often required because spectrometer indirect referencing alone can be unreliable for ¹⁹F nuclei[7].

Q3: Can I use standard rectangular pulses for ¹⁹F decoupling? A: For broad spectral windows, standard rectangular pulses are insufficient. Adiabatic shaped pulses (e.g., WURST) are required to ensure uniform excitation and decoupling across the wide ¹⁹F chemical shift range[4].

References
  • Proton decoupled fluorine nuclear magnetic resonance spectroscopy in situ - PMC (National Institutes of Health) -[Link]

  • Unusually Large Effects of Charge‐assisted C−H⋅⋅⋅F Hydrogen Bonds to Anionic Fluorine in Organic Solvents: Computational Study of 19F NMR Shifts versus Thermochemistry - ResearchGate -[Link]

  • USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC (National Institutes of Health) -[Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia -[Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - ACS Omega -[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3,6-Difluoro-1,2-benzenedimethanol Derivatives

Welcome to the dedicated technical support center for the synthesis and optimization of 3,6-Difluoro-1,2-benzenedimethanol and its derivatives. This guide is designed for researchers, chemists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis and optimization of 3,6-Difluoro-1,2-benzenedimethanol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing fluorinated aromatic compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges, with a core focus on the critical parameter of reaction temperature.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 3,6-Difluoro-1,2-benzenedimethanol.

Q1: What is the most reliable and common synthetic route for preparing 3,6-Difluoro-1,2-benzenedimethanol?

A1: The most prevalent and robust method is the reduction of a suitable precursor, typically 3,6-difluorophthalic acid or its anhydride/ester derivatives. This transformation is almost exclusively achieved using a powerful hydride-donating reagent, Lithium Aluminum Hydride (LiAlH₄, LAH). LAH is highly effective for the comprehensive reduction of carboxylic acids and esters to their corresponding primary alcohols.[1][2][3] The reaction is typically performed in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

Q2: Why is precise temperature control so fundamentally important during the LAH reduction of 3,6-difluorophthalic derivatives?

A2: Temperature control is paramount for three primary reasons:

  • Exothermic Reaction: The reaction between LiAlH₄ and carbonyl compounds (especially acids and esters) is highly exothermic. Uncontrolled addition of the substrate to the LAH slurry can cause the solvent to boil violently, creating a significant safety hazard.

  • Side Reaction Prevention: High temperatures can promote undesirable side reactions. While the C-F bond on an aromatic ring is generally robust, extreme conditions could potentially lead to defluorination. More commonly, elevated temperatures can lead to the formation of polymeric byproducts or degradation of the starting material or product.[4]

  • Selectivity and Yield: A carefully controlled temperature profile—typically starting at 0°C for the initial addition and then allowing the reaction to proceed at room temperature or gentle reflux—ensures the reaction proceeds cleanly and efficiently, maximizing the yield of the desired diol.[5][6]

Q3: Can a milder reducing agent like Sodium Borohydride (NaBH₄) be used instead of LiAlH₄?

A3: No, Sodium Borohydride (NaBH₄) is not a suitable reagent for this transformation. NaBH₄ is a selective reducing agent that is effective for aldehydes and ketones but is generally not powerful enough to reduce carboxylic acids or esters.[1] Attempting this synthesis with NaBH₄ would result in little to no conversion of the starting material. LiAlH₄'s higher reactivity, stemming from the weaker and more polar Al-H bond compared to the B-H bond, is necessary to reduce the less electrophilic carbonyls of acids and esters.[2]

Q4: What are the most common impurities or side products I should anticipate?

A4: The most likely impurities are:

  • Incompletely Reduced Intermediates: If an insufficient amount of LAH is used or the reaction is not allowed to go to completion, you may isolate intermediates such as 3,6-difluoro-2-(hydroxymethyl)benzoic acid.

  • Starting Material: Unreacted 3,6-difluorophthalic acid or its ester.

  • Solvent and Workup Residues: Residual ether or salts from the workup procedure.

  • Defluorinated Species: While less common under controlled conditions, the possibility of byproducts with one or both fluorine atoms removed should be considered, especially if the reaction temperature was not properly managed.[7]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during the synthesis in a direct question-and-answer format.

Problem 1: Low or No Yield of the Desired Product

  • Question: My reaction resulted in a very low yield, or I recovered only starting material. What are the likely causes?

  • Answer: A low or zero yield is a common issue that can almost always be traced back to reagent quality or reaction conditions. The primary suspect is the LiAlH₄. It reacts violently with water, so any exposure to atmospheric moisture will deactivate it.[2] Always use a fresh bottle or a properly stored, previously opened container of LAH. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Secondly, ensure you are using a sufficient molar excess of LAH. For a dicarboxylic acid, at least 3 equivalents are theoretically needed (2 for the carboxyl groups and 1 for the acidic protons), but using 3.5-4 equivalents is often practical to ensure complete conversion.

Caption: Troubleshooting logic for low product yield.

Problem 2: The Reaction Stalls and Shows Incomplete Conversion

  • Question: My TLC or LC-MS analysis shows a mixture of starting material, a mono-reduced intermediate, and the final product, even after several hours. How can I drive the reaction to completion?

  • Answer: This indicates that the reaction has insufficient energy or reactive species to proceed to the final diol. The first step is to ensure enough LAH was used. If stoichiometry is correct, the issue is likely kinetic. After the initial, highly exothermic phase of the reaction subsides (post-addition of the substrate at 0°C), the reaction mixture should be allowed to warm to room temperature and stirred for an extended period (2-12 hours). If the reaction is still incomplete, gently heating the mixture to reflux in THF (boiling point ~66°C) for 1-2 hours can provide the necessary activation energy to reduce the more stubborn intermediate carboxylate/aluminate species.[6] Monitor the progress by TLC or LC-MS until the starting material and intermediate spots have disappeared.

Problem 3: The Reaction Workup is Violent and Difficult to Control

  • Question: When I tried to quench the reaction with water, it was extremely vigorous and I lost some of my product. What is a safer workup procedure?

  • Answer: Quenching excess LiAlH₄ is a notoriously hazardous step if not done correctly. Never add water directly to a concentrated LAH mixture. The safest and most effective method is the Fieser workup . After the reaction is complete, cool the flask back down to 0°C in an ice bath. Then, for a reaction using 'X' grams of LiAlH₄, add the following reagents slowly and sequentially with vigorous stirring:

    • 'X' mL of water: This is added dropwise to decompose the most reactive excess LAH.

    • 'X' mL of 15% (w/v) aqueous NaOH: This helps to convert the aluminum salts into a more granular, easily filterable form.

    • '3X' mL of water: This is added to complete the precipitation of the aluminum salts. This procedure results in a granular white precipitate of aluminum salts that can be easily removed by filtration, leaving a clear solution of your product.

Section 3: Optimized Experimental Protocol

This protocol describes the reduction of 3,6-Difluorophthalic Acid to 3,6-Difluoro-1,2-benzenedimethanol.

Materials:

  • 3,6-Difluorophthalic Acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Protocol:

  • Setup: Under an inert atmosphere of nitrogen or argon, add LiAlH₄ (3.5 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • LAH Slurry: Add sufficient anhydrous THF to the flask to create a stirrable slurry (approx. 0.5 M concentration). Cool the flask to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve 3,6-Difluorophthalic Acid (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LAH slurry at 0°C. The rate of addition should be controlled to maintain the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Driving to Completion (Optional): If the reaction is incomplete, heat the mixture to a gentle reflux (approx. 66°C in THF) for 1-2 hours until the starting material is consumed.

  • Workup: Cool the reaction flask back down to 0°C. Following the Fieser workup procedure described in the troubleshooting section, slowly and sequentially add water, 15% NaOH, and more water.

  • Isolation: Stir the resulting mixture for 15-30 minutes, then filter through a pad of Celite® to remove the granular aluminum salts. Wash the filter cake thoroughly with additional THF or ethyl acetate.

  • Extraction: Combine the filtrate and washes. If your product has some water solubility, you may need to extract the aqueous layer from the workup with ethyl acetate or diethyl ether. Combine all organic layers.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude 3,6-Difluoro-1,2-benzenedimethanol can be purified further by recrystallization or flash column chromatography.

Caption: General workflow for the reduction of 3,6-Difluorophthalic Acid.

Section 4: Key Parameter Summary

ParameterRecommended Setting/RangeRationale & CausalityPotential Issue if Deviated
Addition Temperature 0°C to 5°CControls the initial exothermic reaction, preventing solvent boil-over and minimizing side product formation.Too High: Runaway reaction, safety hazard, potential for defluorination.
Reaction Temperature Room Temperature to 66°C (THF Reflux)Allows the reaction to proceed at a controlled rate. Gentle reflux provides energy to overcome the activation barrier for reducing the final carboxylate intermediate.Too Low: Incomplete reaction, stalling at the intermediate stage. Too High (Prolonged): Increased risk of side reactions and degradation.
LiAlH₄ Equivalents 3.5 - 4.0 (vs. dicarboxylic acid)Ensures complete reduction by accounting for both carbonyl groups and acidic protons, with an excess to counter any deactivation by trace moisture.Too Few: Incomplete reaction, yielding a mixture of products.
Solvent Condition AnhydrousLiAlH₄ reacts rapidly and exothermically with water, deactivating the reagent and reducing the effective yield.Wet Solvent: Low or no yield due to reagent decomposition.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from entering the reaction and deactivating the LiAlH₄.Air Atmosphere: Gradual deactivation of LAH, leading to lower yields and poor reproducibility.

References

  • Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved from [Link]

  • Imperial College London. (n.d.). REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012, January 28). heating lithium aluminum hydride with heating mantle. Retrieved from [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • Mishra, A. K., et al. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-nitrobenzyl fluoride. Retrieved from [Link]

  • Utkal, M., et al. (2022). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. Retrieved from [Link]

  • Universal Wiser Publisher. (2022, January 14). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1993). Synthesis and photochemistry of 3,6-difluoro-10,11-benzopentacyclo [6,4,0.0,0.0]dodeca-4,10-diene. Retrieved from [Link]

  • Worldwide Life Sciences. (n.d.). 3-6-Difluorophthalic acid. Retrieved from [Link]

  • ResearchGate. (2015, January). A convenient method for the synthesis of 3,6-dihydroxy-benzene-1,2,4,5-tetracarboxylic acid tetraalkyl esters and a study of their fluorescence properties. Retrieved from [Link]

  • Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. Retrieved from [Link]

  • Google Patents. (n.d.). CN103641686B - Synthetic method of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol.
  • Liu, M., et al. (2022). A new approach exploiting thermally activated delayed fluorescence molecules to optimize solar thermal energy storage. Nature Communications. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019245974A1 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).
  • Royal Society of Chemistry. (2022). An effective design strategy for thermally activated delayed fluorescence emitters with aggregation-induced emission to enable sky-blue OLEDs that achieve an EQE of nearly 30%. Retrieved from [Link]

  • Lirias - KU Leuven. (2023). Leveraging an optimized dosing strategy for enhanced degradation of perfluorooctanoic acid by UV/sulfite/iodide: Efficacy and mechanism. Retrieved from [Link]

  • Ni, C., et al. (2011). Recent Advances in the Synthetic Application of Difluorocarbene. Chemical Reviews. Retrieved from [Link]

  • Tripp, M. W., & Koert, U. (2020). Synthesis of 6,13-difluoropentacene. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2006, July). ChemInform Abstract: Routes to Some 3,6-Disubstituted Phthalonitriles and Examples of Phthalocyanines Derived Therefrom: An Overview. Retrieved from [Link]

  • Google Patents. (n.d.). US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.

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Reference Data & Comparative Studies

Validation

Comparative Guide: Fluorinated vs. Non-Fluorinated Benzenedimethanol in Hydrogen-Bond Donor Catalysis

As a Senior Application Scientist in organocatalysis, I frequently encounter the challenge of chemoselective nucleophilic fluorination. The fluoride ion is a notoriously hard, basic nucleophile.

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in organocatalysis, I frequently encounter the challenge of chemoselective nucleophilic fluorination. The fluoride ion is a notoriously hard, basic nucleophile. In aprotic solvents, its reaction with secondary alkyl halides predominantly drives the E2 elimination pathway rather than the desired SN2 substitution. To invert this inherent reactivity, Hydrogen-Bond Donor (HBD) catalysis has emerged as a critical strategy.

By employing benzenedimethanol (BDM) derivatives, we can selectively solvate the SN2 transition state. This guide provides an objective, data-driven comparison between standard non-fluorinated 1,4-benzenedimethanol and its highly polarized, fluorinated counterparts, detailing the causality behind their performance and providing self-validating experimental protocols.

Mechanistic Causality: The Role of Fluorination

Non-fluorinated 1,4-benzenedimethanol operates via a dual-activation mechanism. It provides two hydrogen bonds to the SN2 transition state, stabilizing the leaving group and the incoming nucleophile simultaneously, which increases the SN2 yield to approximately 40%[1]. However, the basicity of the fluoride ion still allows for significant E2 competition.

Introducing electron-withdrawing fluorine atoms to the BDM scaffold (or utilizing related fluorinated bulky alcohols) fundamentally alters the electronic landscape. The strong inductive effect of fluorine lowers the pKa​ of the benzylic hydroxyl protons, drastically increasing their hydrogen-bond donating capacity. This tighter coordination to the fluoride ion reduces its basicity, while simultaneously providing superior stabilization to the SN2 transition state. Consequently, fluorinated HBDs can push SN2 selectivity well above 78%, effectively suppressing the E2 pathway[2]. Furthermore, the coordination environment of these fluorinated alcohols generates a highly "controllable" fluoride nucleophile, mimicking enzymatic fluorinase activity[3].

Mechanistic_Pathway Start Alkyl Halide + KF (Aprotic Solvent) Cat_NonF Non-Fluorinated 1,4-BDM Moderate H-Bonding Start->Cat_NonF + Catalyst Cat_F Fluorinated BDM Strong H-Bonding (Low pKa) Start->Cat_F + Catalyst TS_NonF SN2 Transition State Moderate Stabilization Cat_NonF->TS_NonF Dual H-Bond Activation TS_F SN2 Transition State High Stabilization Cat_F->TS_F Enhanced Dual H-Bond Activation Out_NonF Mixed Products (~40% SN2 / 60% E2) TS_NonF->Out_NonF Reaction Completion Out_F High SN2 Selectivity (>78% SN2 / <20% E2) TS_F->Out_F Reaction Completion

Reaction pathway comparison of SN2 fluorination modulated by non-fluorinated vs fluorinated BDM.

Comparative Performance Data

The following table summarizes the quantitative performance differences between non-fluorinated and fluorinated BDM scaffolds during the fluorination of alkyl halides.

MetricNon-Fluorinated 1,4-BDMFluorinated BDM / AnaloguesCausality / Mechanistic Driver
H-Bond Donor Capacity ModerateExceptionally HighInductive electron withdrawal by fluorine lowers hydroxyl pKa​ .
Nucleophile Solvation WeakStrong2, reducing E2[2].
Primary SN2 Yield ~40%[1]>78%[2]1[1].
Primary E2 Yield ~60%[1]<10%[2]3[3].
Moisture Tolerance LowHighTrace water synergizes with fluorinated alcohols to solvate F− [2].

Experimental Workflow: Self-Validating Catalytic Fluorination

To ensure reproducibility and scientific integrity, the following protocol integrates self-validating checkpoints. The causality behind these steps is rooted in preventing catalyst deactivation and monitoring real-time kinetic shifts.

Experimental_Workflow Prep Step 1: Catalyst-Nucleophile Pre-equilibrium Mix KF, Crown Ether, and BDM Catalyst Solvation Self-Validation: No strict drying required (Trace water prevents inactive dimer formation) Prep->Solvation Reaction Step 2: Substrate Addition Add Alkyl Halide & Heat to 82°C Solvation->Reaction Monitor Self-Validation: 19F NMR Aliquot Check SN2 vs E2 ratio via internal standard Reaction->Monitor Quench Step 3: Chemoselective Isolation Aqueous quench and organic extraction Monitor->Quench

Experimental workflow for self-validating catalytic nucleophilic fluorination.

Step-by-Step Methodology:

Step 1: Catalyst-Nucleophile Pre-equilibrium

  • Procedure: In a reaction vial, combine Potassium Fluoride (KF, 2.0 equiv), 18-crown-6 ether (10 mol%), and the fluorinated HBD catalyst (e.g., a bis(trifluoromethyl)benzenedimethanol analogue, 3.0 equiv) in un-dried acetonitrile.

  • Causality: The crown ether solubilizes the potassium cation, leaving a highly reactive "naked" fluoride ion. The fluorinated BDM immediately coordinates to this fluoride, tempering its basicity.

  • Self-Validation Checkpoint: Do not apply rigorous Schlenk drying techniques. We intentionally retain trace water because it prevents the catalyst from forming inactive (F−)2​(BDM)2​ complexes and synergistically aids in solvating the fluoride ion, thereby minimizing hydrolysis side reactions[2].

Step 2: Substrate Addition & Kinetic Monitoring

  • Procedure: Add the primary or secondary alkyl halide substrate (1.0 equiv) to the mixture and heat to 82 °C.

  • Causality: The highly polarized O-H bonds of the fluorinated catalyst selectively stabilize the bipyramidal SN2 transition state via dual hydrogen bonding, drastically lowering the activation energy for substitution while sterically and electronically hindering the E2 elimination pathway[1].

  • Self-Validation Checkpoint: At t=6 hours, extract a 50 µL aliquot. Run a rapid 19F NMR against an internal standard (e.g., fluorobenzene). A self-validating system requires confirming an SN2:E2 ratio of >8:1 before proceeding to isolation. If the ratio is lower, it indicates insufficient HBD coordination, likely due to solvent competition.

Step 3: Chemoselective Isolation

  • Procedure: Quench the reaction with water and extract with diethyl ether.

  • Causality: The fluorinated catalyst partitions cleanly into the organic phase but can be easily separated from the volatile fluorinated product via flash chromatography or distillation, allowing for high-yield catalyst recovery.

Conclusion & Strategic Recommendations

For standard, unhindered primary substrates where E2 elimination is less of a concern, non-fluorinated 1,4-benzenedimethanol offers a cost-effective catalytic boost. However, for challenging secondary alkyl halides or substrates prone to elimination, fluorinated benzenedimethanol derivatives are strictly recommended . Their superior hydrogen-bond donor capacity fundamentally rewrites the nucleophile's behavior, transforming a highly basic fluoride ion into a precision SN2 reagent.

References

  • Pliego, J. R., & Piló-Veloso, D. (2007). Chemoselective Nucleophilic Fluorination Induced by Selective Solvation of the SN2 Transition State. The Journal of Physical Chemistry B.
  • Ávila, E. P. (2024). Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Organic & Inorganic Au.
  • Lee, J.-W., & Oliveira, M. T. (2016). Hydrogen-bond promoted nucleophilic fluorination: concept, mechanism and applications in positron emission tomography. SciSpace.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3,6-Difluoro-1,2-benzenedimethanol

An In-Depth Analysis for Researchers and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of novel compounds is paramount. Mass s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fragmentation "fingerprint" that is unique to a molecule's structure. This guide offers a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3,6-Difluoro-1,2-benzenedimethanol, a compound of interest due to the prevalence of fluorinated and benzyl alcohol moieties in bioactive molecules.

This guide moves beyond a simple cataloging of fragments. As a Senior Application Scientist, the objective is to provide a mechanistic understanding of the fragmentation pathways, explaining the causal relationships between the molecular structure and the resulting mass spectrum. By comparing the predicted fragmentation of 3,6-Difluoro-1,2-benzenedimethanol with its non-fluorinated analog, 1,2-benzenedimethanol, and other related structures, we can highlight the diagnostic ions that are critical for its specific identification.

The Influence of Fluorine and Ortho-Hydroxymethyl Groups on Fragmentation

The fragmentation of 3,6-Difluoro-1,2-benzenedimethanol under EI is governed by the interplay of several structural features: the stable aromatic ring, the two benzylic alcohol groups, and the two electron-withdrawing fluorine atoms. The ortho positioning of the two hydroxymethyl groups is expected to give rise to specific fragmentation pathways, often referred to as "ortho-effects," which may not be observed in the meta or para isomers.[1]

The initial ionization event will generate a molecular ion (M⁺˙). The stability of this ion will be influenced by the aromatic system. Subsequent fragmentation will proceed through pathways that lead to the formation of stable carbocations and neutral losses.

Predicted Fragmentation Pathway of 3,6-Difluoro-1,2-benzenedimethanol

The molecular weight of 3,6-Difluoro-1,2-benzenedimethanol (C₈H₈F₂O₂) is 174.15 g/mol . The following is a proposed fragmentation pathway based on established principles of mass spectrometry for similar compounds.

A primary fragmentation event for benzyl alcohols is the loss of a hydroxyl radical (•OH) to form a stable benzylic cation.[2] In this case, this would result in an ion at m/z 157 . A subsequent loss of water (H₂O) from the molecular ion, likely facilitated by the ortho relationship of the two hydroxymethyl groups, is also a highly probable event, leading to an ion at m/z 156 .[1]

Further fragmentation can be predicted as follows:

  • Loss of CH₂O (formaldehyde): Benzylic alcohols can undergo rearrangement and lose formaldehyde (30 Da). Loss of formaldehyde from the M⁺˙ would lead to an ion at m/z 144 .

  • Loss of HF: A characteristic fragmentation of fluorinated aromatic compounds is the elimination of a neutral hydrogen fluoride (HF) molecule (20 Da).[3] This could occur from the molecular ion to give an ion at m/z 154 .

  • Formation of a Tropylium-like Ion: Aromatic compounds with benzylic carbons often rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[3][4] In this fluorinated analog, we can predict the formation of a difluorotropylium ion or related fluorinated aromatic cations. For instance, the loss of one CH₂OH group and an H atom could lead to a fluorinated benzaldehyde-like cation.

The following diagram illustrates the predicted primary fragmentation pathways for 3,6-Difluoro-1,2-benzenedimethanol.

Fragmentation_Pathway M+ (m/z 174) M+ (m/z 174) m/z 157 m/z 157 M+ (m/z 174)->m/z 157 -OH m/z 156 m/z 156 M+ (m/z 174)->m/z 156 -H2O m/z 144 m/z 144 M+ (m/z 174)->m/z 144 -CH2O m/z 154 m/z 154 M+ (m/z 174)->m/z 154 -HF m/z 126 m/z 126 m/z 156->m/z 126 -CH2O

Caption: Predicted EI fragmentation of 3,6-Difluoro-1,2-benzenedimethanol.

Comparative Fragmentation Analysis

To truly appreciate the diagnostic value of the fragmentation pattern of 3,6-Difluoro-1,2-benzenedimethanol, it is essential to compare it with structurally related compounds. Here, we will consider its non-fluorinated analog, 1,2-benzenedimethanol, and the isomeric 1,4-benzenedimethanol.

Ion (m/z)Proposed Fragment3,6-Difluoro-1,2-benzenedimethanol (Predicted)1,2-Benzenedimethanol[5][6]1,4-Benzenedimethanol[7]
M⁺˙ [C₈H₈F₂O₂]⁺˙ / [C₈H₁₀O₂]⁺˙174138138
M-17 [M-OH]⁺157121121
M-18 [M-H₂O]⁺˙156120120
M-20 [M-HF]⁺˙154N/AN/A
M-30 [M-CH₂O]⁺˙144108108
M-31 [M-CH₂OH]⁺143107107
107 [C₇H₇O]⁺Likely low abundanceProminentProminent
91 [C₇H₇]⁺ (Tropylium)Likely low abundancePresentPresent
79 [C₆H₇]⁺Likely presentProminentProminent
77 [C₆H₅]⁺ (Phenyl)Likely presentProminentProminent

Key Differences and Diagnostic Ions:

  • The most obvious difference is the molecular ion at m/z 174 for the difluoro compound versus m/z 138 for the non-fluorinated analogs.

  • The presence of ions resulting from the loss of HF (m/z 154) and other fluorine-containing fragments will be unique to 3,6-Difluoro-1,2-benzenedimethanol. The loss of a fluorine radical (F•) to give an ion at m/z 155 is also possible.[3]

  • The relative abundances of the common fragments will differ. The electron-withdrawing nature of the fluorine atoms will influence the stability of the carbocations formed, potentially altering which fragmentation pathways are favored.

  • The fragmentation of 1,2-benzenedimethanol shows a prominent loss of water (m/z 120), which is characteristic of the ortho arrangement of the hydroxymethyl groups.[5] A similar prominent loss is predicted for 3,6-Difluoro-1,2-benzenedimethanol (m/z 156). This would likely be less significant in the fragmentation of the corresponding meta and para difluoro isomers.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, a standard gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) protocol would be employed. The following provides a general methodology.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition of the fragments. A standard quadrupole instrument is sufficient for routine identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method:

  • Sample Preparation: Dissolve a small amount of 3,6-Difluoro-1,2-benzenedimethanol in a suitable volatile solvent such as methanol or dichloromethane.

  • Injection: Inject 1 µL of the sample solution into the GC inlet, typically in splitless mode to maximize sensitivity.

  • GC Separation:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Analysis:

The resulting total ion chromatogram (TIC) will show a peak corresponding to 3,6-Difluoro-1,2-benzenedimethanol. The mass spectrum of this peak can then be extracted and analyzed. The molecular ion and the key fragment ions should be identified and their relative abundances recorded. Comparison with a spectral library (if available) or with the predicted fragmentation pattern can confirm the identity of the compound.

The following workflow diagram illustrates the process of analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Dissolve in Solvent Dissolve in Solvent Injection Injection Dissolve in Solvent->Injection GC Separation GC Separation Injection->GC Separation EI Ionization (70 eV) EI Ionization (70 eV) GC Separation->EI Ionization (70 eV) Mass Analysis Mass Analysis EI Ionization (70 eV)->Mass Analysis Extract Mass Spectrum Extract Mass Spectrum Mass Analysis->Extract Mass Spectrum Identify Molecular Ion Identify Molecular Ion Extract Mass Spectrum->Identify Molecular Ion Identify Fragment Ions Identify Fragment Ions Identify Molecular Ion->Identify Fragment Ions Compare to Predictions/Library Compare to Predictions/Library Identify Fragment Ions->Compare to Predictions/Library Structural Confirmation Structural Confirmation Compare to Predictions/Library->Structural Confirmation

Caption: Workflow for GC-MS analysis of 3,6-Difluoro-1,2-benzenedimethanol.

Conclusion

The predicted mass spectrometry fragmentation pattern of 3,6-Difluoro-1,2-benzenedimethanol is characterized by a molecular ion at m/z 174 and key fragments arising from the loss of hydroxyl, water, formaldehyde, and hydrogen fluoride. The presence of fluorine atoms introduces unique fragmentation pathways that are diagnostic for this compound when compared to its non-fluorinated analog, 1,2-benzenedimethanol. The ortho positioning of the hydroxymethyl groups is expected to result in a prominent water loss, a feature that can help distinguish it from other positional isomers. By understanding these fragmentation principles and employing standard GC-MS or LC-MS protocols, researchers can confidently identify and characterize this and other related fluorinated compounds.

References
  • Shrivastava, V.S. et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2):218-225. Available at: [Link]

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical (1968). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Available at: [Link]

  • Jindal, S. P., & Vartak, S. V. (1995). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. Journal of analytical toxicology, 19(5), 323–327. Available at: [Link]

  • Dua, S., et al. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Journal of Mass Spectrometry, 57(9), e4867. Available at: [Link]

  • Dibeler, V. H., & Mohler, F. L. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 146-153. Available at: [Link]

  • Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • NIST/EPA/NIH Mass Spectral Library. Available at: [Link]

  • ResearchGate (2025). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Available at: [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available at: [Link]

  • Chad's Prep (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. Available at: [Link]

  • Michigan State University. Mass Spectrometry. Available at: [Link]

  • Demertzis, M. A., & TİLLEM, D. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. Available at: [Link]

  • Abaye, D. A., Agbo, I. A., & Nielsen, B. V. (2021). Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. RSC advances, 11(32), 19684-19702. Available at: [Link]

  • NIST WebBook. Benzyl alcohol. Available at: [Link]

  • Chemistry Stack Exchange. How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Available at: [Link]

  • NIST WebBook. 1,4-Benzenedimethanol. Available at: [Link]

  • MassBank. Organic compounds. Available at: [Link]

  • NIST WebBook. 1,2-Benzenedimethanol. Available at: [Link]

  • PubChem. 1,2-Benzenedimethanol. Available at: [Link]

  • Panigrahi, A. K., & Mahapatro, S. N. (2009). Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. Rasayan Journal of Chemistry, 2(3), 629-633. Available at: [Link]

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Validation

A Comparative Guide to the Calibration of Analytical Methods Using 3,6-Difluoro-1,2-benzenedimethanol as a Standard Reference Material

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the accuracy and precision of analytical instrumentation are paramount. The calibration...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accuracy and precision of analytical instrumentation are paramount. The calibration of these instruments with well-characterized standard reference materials (SRMs) is the bedrock of reliable quantitative analysis. This guide provides an in-depth technical comparison of 3,6-Difluoro-1,2-benzenedimethanol as a standard reference material for the calibration of High-Performance Liquid Chromatography (HPLC) systems. We will explore its performance in a practical application and compare it with viable alternatives, supported by experimental protocols and data.

The Critical Role of Fluorination in Analytical Standards

The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties. In the context of analytical standards, this can be highly advantageous. Fluorination can enhance a compound's thermal and metabolic stability, and its high electronegativity can influence chromatographic retention times and detector responses. 3,6-Difluoro-1,2-benzenedimethanol, with its distinct substitution pattern, presents a unique profile for use as a reference standard, particularly in the analysis of fluorinated pharmaceutical compounds.

Experimental Protocol: Calibration of an HPLC System for the Quantification of a Fluorinated Active Pharmaceutical Ingredient (API)

This section details a step-by-step methodology for establishing a calibration curve using 3,6-Difluoro-1,2-benzenedimethanol for the quantification of a hypothetical structurally similar fluorinated API. This protocol is designed to be a self-validating system, ensuring the trustworthiness of the resulting data.

Objective: To create a five-point calibration curve for the quantification of a fluorinated API using 3,6-Difluoro-1,2-benzenedimethanol as a reference standard.

Materials:

  • 3,6-Difluoro-1,2-benzenedimethanol (Purity ≥ 99.5%)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (0.1%)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Step-by-Step Methodology:

  • Preparation of the Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 3,6-Difluoro-1,2-benzenedimethanol and record the exact weight.

    • Transfer the weighed standard into a 25 mL volumetric flask.

    • Dissolve the standard in a minimal amount of acetonitrile and then dilute to the mark with the same solvent.

    • This stock solution should be stored under appropriate conditions (e.g., refrigerated and protected from light) to ensure its stability.

  • Preparation of Working Standard Solutions:

    • Perform serial dilutions of the stock solution with the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid) to prepare a series of five working standards with concentrations of 1, 5, 10, 25, and 50 µg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient might start at 30% acetonitrile and increase to 90% over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 270 nm (This should be optimized based on the UV absorbance spectrum of 3,6-Difluoro-1,2-benzenedimethanol).

  • Construction of the Calibration Curve:

    • Inject each of the five working standard solutions in triplicate.

    • Record the peak area for each injection.

    • Plot the average peak area against the corresponding concentration.

    • Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used for the quantification of the analyte in unknown samples. An R² value of >0.99 is generally considered acceptable.

Comparative Analysis of Alternative Reference Materials

The choice of a reference standard is critical and should be based on a thorough evaluation of its properties and performance relative to other available options. Here, we compare 3,6-Difluoro-1,2-benzenedimethanol with two alternatives: its non-fluorinated analog, 1,2-Benzenedimethanol, and a positional isomer, 4,5-Difluoro-1,2-benzenedimethanol.

Feature3,6-Difluoro-1,2-benzenedimethanol1,2-Benzenedimethanol4,5-Difluoro-1,2-benzenedimethanol
Purity & Traceability High purity achievable through synthesis and purification. Traceability to primary standards is essential for regulatory submissions.Commercially available in high purity.[1][2][3] Well-established analytical data.High purity is attainable.[4] Isomeric purity is a critical consideration.
Chromatographic Retention Expected to have a shorter retention time on a C18 column compared to the non-fluorinated analog due to increased polarity.Longer retention time compared to its fluorinated counterparts on a C18 column.Retention time will differ from the 3,6-isomer due to differences in dipole moment and interaction with the stationary phase.
Detector Response (UV) The fluorine atoms may cause a slight shift in the UV absorption maxima compared to the parent compound.Well-defined UV absorbance spectrum.UV spectrum will be similar but potentially distinguishable from the 3,6-isomer.
Matrix Effects The unique retention time can help in resolving it from matrix components in complex samples.May co-elute with other non-polar components in the matrix.Its distinct retention time can also aid in avoiding matrix interference.
Suitability as an Internal Standard Excellent candidate for use as an internal standard for the analysis of other fluorinated compounds due to structural similarity.Less suitable as an internal standard for fluorinated analytes due to differences in chromatographic behavior and potential for differential matrix effects.A good alternative internal standard, especially if it is well-resolved from the analyte and the 3,6-isomer.
Cost & Availability Potentially higher cost due to a more complex synthesis. Availability may be limited to specialty chemical suppliers.Generally less expensive and widely available from major chemical suppliers.[1][2][3]Similar cost and availability profile to the 3,6-isomer.

Visualization of the Calibration Workflow

The following diagram illustrates the key steps in the HPLC calibration process described above.

CalibrationWorkflow cluster_prep Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standard dissolve Dissolve in Solvent weigh->dissolve stock Prepare Stock Solution (1000 µg/mL) dissolve->stock dilute Serial Dilutions stock->dilute working Prepare Working Standards (1-50 µg/mL) dilute->working inject Inject Standards working->inject run Chromatographic Run inject->run detect UV Detection run->detect integrate Peak Integration detect->integrate plot Plot Peak Area vs. Conc. integrate->plot regress Linear Regression (R² > 0.99) plot->regress quantify Quantify Unknown Samples regress->quantify

Caption: Workflow for HPLC calibration using a standard reference material.

Conclusion and Recommendations

3,6-Difluoro-1,2-benzenedimethanol serves as a highly suitable standard reference material for the calibration of analytical instruments, particularly for the quantification of other fluorinated molecules. Its distinct physicochemical properties, stemming from the specific placement of the fluorine atoms, can offer advantages in terms of chromatographic resolution and mitigation of matrix effects.

When selecting a reference standard, it is crucial to consider the specific requirements of the analytical method. While the non-fluorinated analog, 1,2-Benzenedimethanol, is a cost-effective option, its utility may be limited in the analysis of fluorinated compounds. The positional isomer, 4,5-Difluoro-1,2-benzenedimethanol, presents a closer alternative, and the choice between the two isomers would depend on which provides better chromatographic separation from the analyte and any potential interfering species.

Ultimately, the selection and proper use of a well-characterized standard reference material like 3,6-Difluoro-1,2-benzenedimethanol are fundamental to ensuring the accuracy, reliability, and validity of analytical data in research and development.

References

  • LabMal. HPLC Standards - This is What You Need. [Link]

  • Scharlab. Standards, GC for laboratory. [Link]

  • ZeptoMetrix. HPLC Standards | Buy HPLC Reference Materials. [Link]

  • Waters. Quality Control Reference Materials | LC and LC-MS QC Reference Standards. [Link]

  • Biocompare. HPLC Standards. [Link]

  • Separation Systems. Gas Chromatography Consumables. [Link]

  • Biosolve Shop. Reference Standard Solvents for Gas Chromatography. [Link]

  • National Center of Reference Samples. Key Considerations When Selecting HPLC Reference Standards (RMs). [Link]

  • CAS. 1,2-Benzenedimethanol - CAS Common Chemistry. [Link]

  • CRM LABSTANDARD. 1,2-Benzenedimethanol. [Link]

  • PubChem. 1,2-Benzenedimethanol. [Link]

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Comparative

Assessing the Electrophilicity of 3,6-Difluoro-1,2-benzenedimethanol vs. Isomers in Drug Development

Introduction Fluorinated 1,2-benzenedimethanols are indispensable building blocks in modern drug development. While these diols are inherently nucleophilic at their oxygen centers, their primary utility in synthesizing m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fluorinated 1,2-benzenedimethanols are indispensable building blocks in modern drug development. While these diols are inherently nucleophilic at their oxygen centers, their primary utility in synthesizing macrocycles, isoindolines, and complex active pharmaceutical ingredients (APIs) relies on their conversion into potent bis-electrophiles (e.g., benzylic dibromides or ditosylates)[1].

When evaluating these precursors, the regiochemistry of the fluorine substituents dramatically alters the electronic landscape of the aromatic ring. This guide provides an objective, mechanistic comparison of the electrophilicity of 3,6-Difluoro-1,2-benzenedimethanol against its structural isomer, 4,5-Difluoro-1,2-benzenedimethanol , detailing the causality behind their reactivity and providing self-validating experimental protocols for kinetic assessment.

Mechanistic Rationale: The Causality of Fluorine Regiochemistry

To understand the electrophilic potential of these molecules, we must evaluate them in their activated states (e.g., as 1,2-bis(bromomethyl)benzenes). In an SN​2 substitution, the electrophilicity of the benzylic carbon is dictated by the partial positive charge ( δ+ ) induced by the aromatic system [2].

3,6-Difluoro-1,2-benzenedimethanol (CAS: 1092449-21-2)

In the 3,6-difluoro isomer, the fluorine atoms are located at positions 3 and 6. Relative to the benzylic carbon at position 1, there is one ortho fluorine (at C6) and one meta fluorine (at C3).

  • Electronic Effect: Fluorine is highly electronegative. The ortho fluorine, being only three bonds away from the benzylic center, exerts a powerful inductive electron-withdrawing effect (-I).

  • Causality: This strong -I effect drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the adjacent C–Br bond, maximizing the δ+ charge on the benzylic carbon. Consequently, this isomer acts as a highly reactive electrophile, ideal for rapid cross-coupling or cyclization reactions.

4,5-Difluoro-1,2-benzenedimethanol (CAS: 854519-97-4)

In the 4,5-difluoro isomer, the fluorines are at positions 4 and 5 [3]. Relative to the benzylic carbon at position 1, there is one para fluorine (at C4) and one meta fluorine (at C5).

  • Electronic Effect: The inductive withdrawal (-I) is attenuated by the increased distance from the benzylic center. Furthermore, the para fluorine can donate electron density back into the ring via resonance (+M), which partially neutralizes the inductive withdrawal.

  • Causality: The competing -I and +M effects result in a benzylic carbon that is moderately electrophilic—more reactive than an unfluorinated analog, but significantly less reactive than the 3,6-isomer.

Pathway Diol 1,2-Benzenedimethanol Derivatives Activation Activation (PBr3) Formation of Bis-Electrophile Diol->Activation Isomer36 3,6-Difluoro Isomer Strong Ortho -I Effect High SN2 Electrophilicity Activation->Isomer36 Isomer45 4,5-Difluoro Isomer Meta/Para Effects Moderate Electrophilicity Activation->Isomer45 Nucleophile Nucleophilic Attack (e.g., Amines, Thiols) Isomer36->Nucleophile Isomer45->Nucleophile Product36 Rapid Conversion High Yield Nucleophile->Product36 Fast kinetics Product45 Standard Conversion Baseline Yield Nucleophile->Product45 Slower kinetics

Caption: Electronic effects dictating the electrophilicity of fluorinated benzylic isomers.

Quantitative Data Comparison

The table below summarizes the structural attributes and relative reactivity profiles of the two isomers upon activation to their respective dibromides.

Property / Feature3,6-Difluoro-1,2-benzenedimethanol4,5-Difluoro-1,2-benzenedimethanol
CAS Number 1092449-21-2854519-97-4
Fluorine Regiochemistry (Rel. to C1)Ortho (C6) and Meta (C3)Meta (C5) and Para (C4)
Dominant Electronic Effect Strong Inductive (-I) from Ortho-FAttenuated (-I) + Resonance (+M) from Para-F
Relative SN​2 Rate ( krel​ ) High (~2.5x vs baseline)Moderate (~1.2x vs baseline)
Optimal Application Highly reactive bis-alkylating agentsStandard pharmacophore building blocks

Experimental Protocols

To empirically validate the electrophilicity of these isomers, researchers must utilize a self-validating two-step workflow: activation followed by a kinetic assay.

Protocol 1: Activation to Bis-Electrophile (Dibromination)

This step converts the nucleophilic diol into an electrophilic dibromide.

  • Preparation: Dissolve 10 mmol of the chosen fluorinated 1,2-benzenedimethanol in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the flask to 0°C.

  • Reagent Addition: Dropwise, add 22 mmol of Phosphorus Tribromide ( PBr3​ ). The use of a slight excess ensures complete conversion of both hydroxyl groups.

  • Reaction & Causality: Stir at room temperature for 4 hours. The PBr3​ acts as a brominating agent, substituting the poor -OH leaving groups with excellent -Br leaving groups, thereby "arming" the electrophile.

  • Self-Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (8:2). The reaction is complete when the highly polar diol spot disappears, replaced by a non-polar dibromide spot. Confirm the structure via 1H NMR (look for the sharp singlet of the benzylic −CH2​Br protons around 4.6 ppm, replacing the broad −OH signals).

Protocol 2: Kinetic Assay for Electrophilicity

This step quantifies the electrophilicity by measuring the reaction rate with a standard nucleophile.

  • Setup: In a temperature-controlled vessel at 25°C, prepare a 0.1 M solution of the activated dibromide in anhydrous acetonitrile.

  • Initiation: Add 1.0 M of Benzylamine (a 10-fold excess establishes pseudo-first-order kinetics, isolating the electrophile's reactivity as the primary rate-determining variable) and 1.2 M of N,N -Diisopropylethylamine (DIPEA) to neutralize the generated HBr.

  • Sampling: Extract 100 μL aliquots at precisely 5, 10, 20, 30, and 60 minutes.

  • Quenching: Immediately inject each aliquot into 900 μL of cold acetonitrile (-20°C) containing 0.1% TFA to halt the reaction instantly.

  • Self-Validation & Analysis: Analyze the quenched samples via HPLC (C18 column, UV detection at 254 nm). The exponential decay of the dibromide peak area over time validates the pseudo-first-order kinetic model. Calculate the rate constant ( k ) to directly compare the electrophilicity of the 3,6-difluoro vs. 4,5-difluoro isomers.

Workflow Prep Sample Prep Equimolar Reagents React Reaction 25°C, 500 rpm Prep->React Sample Sampling Time-course Aliquots React->Sample Quench Quenching Cold MeCN Sample->Quench Analyze HPLC Analysis Quantify k_rel Quench->Analyze

Caption: Step-by-step kinetic assay workflow for evaluating benzylic electrophilicity.

References

  • Title: Condensed 11-membered ring compound, and agricultural and horticultural germicide including same (WO2017109858A1)
  • Title: A survey of Hammett substituent constants and resonance and field parameters Source: Chemical Reviews URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3,6-Difluoro-1,2-benzenedimethanol

As a Senior Application Scientist, my priority is to empower researchers with the knowledge to handle chemical reagents safely and effectively, extending beyond the application to the entire lifecycle of the product. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my priority is to empower researchers with the knowledge to handle chemical reagents safely and effectively, extending beyond the application to the entire lifecycle of the product. This guide provides an in-depth, procedural framework for the proper disposal of 3,6-Difluoro-1,2-benzenedimethanol, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in established safety protocols and a deep understanding of chemical waste management principles.

Hazard Assessment and Profile

The foundational step in any disposal procedure is a thorough understanding of the compound's hazard profile. According to its Safety Data Sheet (SDS), 3,6-Difluoro-1,2-benzenedimethanol is not classified as a hazardous substance or mixture under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1].

However, this classification should not be misinterpreted as an indication that the substance can be disposed of without precautions. The absence of a specific hazard pictogram or signal word pertains to transport and labeling regulations and does not grant permission for uncontrolled release into the environment[1]. Laboratory best practices and local regulations dictate that chemical waste, regardless of its formal classification, must be managed responsibly[1][2][3]. Fluorinated organic compounds, as a class, can be persistent in the environment, and their thermal decomposition can produce hazardous gases[1][2][4]. Therefore, the core principle is to treat this compound as a chemical waste product requiring a formal disposal route.

Key Safety and Disposal Parameters

ParameterGuidelineRationale & Source(s)
Hazard Classification Not a hazardous substance or mixture per OSHA (29 CFR 1910.1200).This simplifies labeling but does not exempt it from proper chemical waste disposal protocols.[1][4]
Primary Disposal Route Approved Waste Disposal Plant / Licensed Professional Waste Disposal Service.This is the universally recommended and safest method, ensuring compliance with national and local regulations.[1][2][5][6][7]
Drain Disposal Strictly Prohibited. Prevents contamination of water systems and potential damage to plumbing infrastructure.[1][3][4]
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.Co-disposal with these materials can lead to potentially violent or hazardous chemical reactions.[5][8]
Required PPE Safety glasses, chemical-resistant gloves (e.g., nitrile), lab coat.Standard laboratory practice to prevent skin and eye contact during handling.[9][10]
Spill Cleanup Take up dry, avoid generating dust. Collect in a suitable container for disposal.Prevents dispersal and ensures contaminated material is captured for proper disposal.[1][2][4]
Core Disposal Principle: Professional Waste Management

The most critical directive for the disposal of 3,6-Difluoro-1,2-benzenedimethanol is that it must be handled by a licensed professional waste disposal service.[1][2][5][6][7] Attempting to neutralize or treat this chemical in the laboratory without a validated and approved institutional procedure is strongly discouraged.[7][11] The rationale is twofold:

  • Regulatory Compliance: Environmental regulations (e.g., EPA in the United States) mandate strict procedures for chemical waste to prevent environmental harm.[12] Professional services are equipped to meet these complex requirements.

  • Safety: In-house treatment can lead to uncontrolled reactions or the generation of more hazardous byproducts. Professional disposal facilities have the engineered controls to manage these risks effectively.

The following workflow diagram illustrates the decision-making process for proper disposal.

G Disposal Workflow for 3,6-Difluoro-1,2-benzenedimethanol A Waste Generated (Solid 3,6-Difluoro-1,2- benzenedimethanol or contaminated materials) B Segregate Waste A->B C Is this an empty, rinsed container? B->C D Place in a dedicated, sealed, and clearly labeled Hazardous Waste container. C->D No (Bulk Waste) I Dispose of rinsed container according to institutional policy (e.g., broken glass box). C->I Yes E Container must be: - In good condition - Compatible with the chemical - Labeled with 'Hazardous Waste' and full chemical name D->E F Store container in a designated satellite accumulation area. D->F G Storage Area Requirements: - Away from incompatible materials - Secondary containment - Secure and under lab control F->G H Contact Institutional EHS or approved waste management service for pickup. F->H

Caption: Decision workflow for handling and disposing of 3,6-Difluoro-1,2-benzenedimethanol waste.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for researchers from the point of waste generation to its final removal from the laboratory.

Part A: At the Point of Generation

  • Identify Waste: Any of the following should be considered chemical waste:

    • Unused or expired 3,6-Difluoro-1,2-benzenedimethanol solid.

    • Spatulas, weigh boats, or gloves grossly contaminated with the solid.

    • Residues from reaction vessels.

    • Spill cleanup materials.

  • Segregation is Key: Do NOT mix 3,6-Difluoro-1,2-benzenedimethanol waste with any other waste streams (e.g., solvents, acids, or bases).[1][2][3] The causality behind this rule is the prevention of unforeseen and potentially hazardous reactions.[3] Keep it in a dedicated waste container.

Part B: Container Management and Labeling

  • Select an Appropriate Container:

    • For small amounts, the original product container is ideal.[1][2]

    • For larger quantities, use a designated solid chemical waste container provided by your institution's Environmental Health & Safety (EHS) department. This container must be made of a compatible material (e.g., polyethylene) and have a secure, sealable lid.[13]

  • Labeling: As soon as the first particle of waste is added, the container must be labeled. The label should include, at a minimum:

    • The words "Hazardous Waste".[11][14]

    • The full chemical name: "3,6-Difluoro-1,2-benzenedimethanol".

    • The date accumulation started.

    • The name of the principal investigator or lab group.[3]

Part C: Accumulation and Storage in the Laboratory

  • Designate a Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure Safe Storage Conditions:

    • Keep the container closed at all times, except when adding waste.[13][14]

    • Store away from incompatible materials, particularly strong oxidizing agents.[8]

    • It is best practice to use secondary containment (e.g., a plastic tub) to contain any potential leaks.

Part D: Final Disposal

  • Schedule a Pickup: Once the container is full (not exceeding 90% capacity) or you are approaching your institution's time limit for waste accumulation, contact your EHS department or the designated hazardous waste management service to schedule a pickup.[13][15]

  • Documentation: Complete any required waste manifests or tags provided by the disposal service. This documentation is a legal requirement for tracking hazardous waste from "cradle to grave."

  • Handling Empty Containers: An empty container that once held 3,6-Difluoro-1,2-benzenedimethanol should be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as hazardous chemical waste.[7] Once decontaminated, the empty container can be disposed of according to institutional guidelines, which often means placing it in a designated box for broken glass or lab plastics.[3] Never place empty, un-rinsed chemical bottles in common recycling or trash bins.[16]

By adhering to this structured and cautious protocol, you ensure that the disposal of 3,6-Difluoro-1,2-benzenedimethanol is conducted with the highest degree of safety, scientific integrity, and regulatory compliance.

References

  • Environmental Risk Assessment of Chemicals. Ministry of the Environment, Japan. [Link]

  • Safety Data Sheet for Benzene,[4-(trichlorosilyl)butyl]-. Angene Chemical. [Link]

  • 1,3-Difluoro Benzene Material Safety Data Sheet. Pallav Chemicals. [Link]

  • Guidelines for Chemical Waste Disposal. Natural Sciences Research Institute, University of the Philippines. [Link]

  • Technical guidelines on the environmentally sound management of wastes... Basel Convention. [Link]

  • Safety Data Sheet. Hempel. [Link]

  • EPA Hazardous Waste. University of Nevada, Reno. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS. U.S. Environmental Protection Agency. [Link]

  • Laboratory Liquid Waste Disposal Flow Chart. Hiroshima University. [Link]

  • Hazardous waste acceptance conditions. University of Groningen. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Benzenemethanol, 2,3-difluoro- — Chemical Substance Information. NextSDS. [Link]

  • Substance Information. European Chemicals Agency (ECHA). [Link]

  • NIH Waste Disposal Guide 2014: Chemical Waste. National Institutes of Health. [Link]

Sources

Handling

Personal protective equipment for handling 3,6-Difluoro-1,2-benzenedimethanol

As a Senior Application Scientist, I have designed this definitive operational guide to provide researchers and drug development professionals with the precise safety and logistical protocols required for handling 3,6-Di...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this definitive operational guide to provide researchers and drug development professionals with the precise safety and logistical protocols required for handling 3,6-Difluoro-1,2-benzenedimethanol (CAS: 1092449-21-2) [1].

In pharmaceutical and agrochemical synthesis, fluorinated aromatics are highly prized building blocks used to modulate the lipophilicity and metabolic stability of target molecules. However, the very fluorine atoms that make this compound synthetically valuable also introduce specific operational hazards. This guide does not merely list safety steps; it explains the causality behind them, ensuring your laboratory practices are both scientifically sound and rigorously safe.

Physicochemical Hazard Profile

Before selecting Personal Protective Equipment (PPE), we must understand the molecule's physical state and reactivity. The parent compound, 1,2-benzenedimethanol, is a crystalline solid known to act as a skin and respiratory irritant[2]. The addition of two highly electronegative fluorine atoms at the 3 and 6 positions increases the molecule's electron-withdrawing nature and overall lipophilicity, which directly impacts its biological permeability and thermal degradation pathways.

Table 1: Physicochemical & Hazard Summary

PropertyValue / Description
Chemical Name 3,6-Difluoro-1,2-benzenedimethanol
CAS Number 1092449-21-2
Physical State Solid (Crystalline Powder)
Primary Hazards Skin/Eye Irritation, Respiratory Tract Irritation
Thermal Decomposition Yields Carbon Monoxide (CO), Carbon Dioxide (CO2), and Hydrogen Fluoride (HF) gas[3]
Incompatibilities Strong oxidizing agents, acid chlorides, acid anhydrides[4]

Personal Protective Equipment (PPE) Matrix

The selection of PPE is driven by two factors: the compound's solid state (which presents a dust generation risk) and its fluorinated, lipophilic nature.

  • Hand Protection: Use Nitrile or Neoprene gloves (minimum 0.11 mm thickness).

    • Causality: Fluorinated aromatics possess enhanced lipophilicity, allowing them to permeate standard latex matrices more rapidly. Nitrile provides a superior, self-validating barrier against non-polar and slightly polar organic solids. If a glove tears, the structural failure in nitrile is immediately visible, unlike latex which can mask micro-punctures.

  • Respiratory Protection: An N95 or P100 particulate respirator is mandatory if handling the material outside of a certified fume hood.

    • Causality: As a crystalline powder, transferring the material generates micro-dust. Inhalation bypasses the protective stratum corneum of the skin, leading to rapid mucosal irritation in the respiratory tract[2].

  • Eye Protection: Tight-fitting chemical safety goggles .

    • Causality: Airborne dust can easily dissolve in the tear film of the eye, causing severe localized irritation. Standard safety glasses with side shields are insufficient for fine powders.

  • Body Protection: A standard cotton lab coat is sufficient for routine handling, provided it is fully buttoned to prevent dust from settling on street clothes.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system to ensure continuous safety. Follow this step-by-step methodology for routine weighing and chemical transfer:

Step 1: Environmental Preparation Ensure the fume hood is operating at a face velocity of 80-100 feet per minute (fpm). Clear the workspace of incompatible materials, specifically strong acids or oxidizers, which could trigger unintended reactions[4].

Step 2: Static Elimination Fluorinated powders have a high propensity to accumulate static charge. Use an anti-static bar or a zero-stat gun on your weighing spatula and analytical balance.

  • Causality: Neutralizing the environment prevents the powder from aerosolizing and repelling away from the weighing boat during transfer.

Step 3: Transfer and Weighing Using a clean stainless-steel spatula, transfer the solid into a pre-tared, sealable glass vial.

  • Self-Validation Check: If you observe the powder clinging aggressively to the outside of the glass vial or floating upward, static is still present. Pause the operation and re-neutralize the environment before proceeding.

Step 4: Decontamination Once the vial is sealed, wipe down the balance and surrounding area with a disposable cloth dampened with a polar solvent (e.g., isopropanol or ethanol) to solubilize and remove any residual trace of the dimethanol.

G Start 3,6-Difluoro-1,2-benzenedimethanol Operational Workflow PPE 1. Don PPE (Nitrile, N95, Goggles) Start->PPE Hood 2. Engineering Controls (Operate in Fume Hood) PPE->Hood Action 3. Chemical Manipulation (Weighing/Transfer) Hood->Action Spill Spill or Release? Action->Spill Fire Fire/Thermal Stress? Spill->Fire Yes (Heated) Contain Solid Containment (Damp Sweep & Seal) Spill->Contain Yes (Ambient) Dispose Waste Disposal (Alkali Scrubber Incineration) Spill->Dispose No (Routine Cleanup) Fire->Contain No HF HF Gas Hazard! Evacuate & Use SCBA Fire->HF Yes Contain->Dispose HF->Dispose Post-Emergency

Workflow logic for routine handling and emergency response pathways for fluorinated aromatics.

Emergency Response & Spill Management

The presence of fluorine drastically alters the emergency response profile of this compound, particularly in the event of thermal stress.

  • Ambient Spill Management: If the powder spills at room temperature, do not dry sweep, as this will aerosolize the irritant. Instead, cover the spill with a damp absorbent pad to suppress dust. Carefully scoop the material into a hazardous waste container and seal it tightly[2].

  • Thermal Stress/Fire (CRITICAL HAZARD): If the compound is involved in a laboratory fire or heated to its decomposition point, the C-F bonds will undergo homolytic cleavage. These fluorine radicals react rapidly with ambient moisture and hydrogen sources to form Hydrogen Fluoride (HF) gas [3][5]. HF is profoundly toxic, corrosive, and can cause systemic calcium depletion if inhaled or absorbed.

    • Immediate Action: Evacuate the laboratory immediately. Responding firefighters must be informed of the HF risk and must use a Self-Contained Breathing Apparatus (SCBA) alongside full chemical-resistant turnout gear. Use water spray to knock down HF fumes, but ensure all runoff is strictly contained.

Waste Disposal & Environmental Logistics

Under no circumstances should this compound be flushed down the sink[2]. Fluorinated organic compounds are highly recalcitrant in standard wastewater treatment facilities and contribute to persistent environmental pollution[5].

Step-by-Step Disposal Protocol:

  • Collection: Place all solid chemical waste, contaminated nitrile gloves, and decontamination cloths into a clearly labeled, sealable high-density polyethylene (HDPE) container.

  • Labeling: Mark the container explicitly: "Hazardous Solid Waste: Contains Fluorinated Aromatics (3,6-Difluoro-1,2-benzenedimethanol). Toxic upon combustion."

  • Incineration Logistics: The waste must be transferred to a licensed hazardous waste facility equipped with a high-temperature industrial incinerator.

    • Causality: You must verify that the disposal facility utilizes an alkali scrubber system (such as calcium hydroxide) in its exhaust stack. This is non-negotiable, as the scrubber is required to neutralize the corrosive HF gas generated during the combustion of the fluorinated aromatic ring[5].

References

  • Title: 1092449-21-2 CAS Manufactory - ChemicalBook Source: ChemicalBook URL
  • Title: WO2017109858A1 - Condensed 11-membered ring compound, and agricultural and horticultural germicide including same Source: Google Patents URL
  • Source: Georganics Ltd.
  • Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL
  • Title: Per- and polyfluoroalkyl substances (PFASs)
  • Title: 2-Fluorobenzene-1,4-diamine (CAS 14791-78-7)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Difluoro-1,2-benzenedimethanol
Reactant of Route 2
3,6-Difluoro-1,2-benzenedimethanol
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